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Core Science & Biosynthesis

Foundational

Boc-D-threo-3-(4-chlorophenyl)serine chemical properties

Title: Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of Boc-D-threo-3-(4-chlorophenyl)serine Executive Overview The strategic incorporation of non-natural amino acids into peptide backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of Boc-D-threo-3-(4-chlorophenyl)serine

Executive Overview

The strategic incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Boc-D-threo-3-(4-chlorophenyl)serine (CAS: 1821777-01-8) is a highly specialized, orthogonally protected β-hydroxy-α-amino acid[1]. Characterized by its D-threo (2R, 3S) stereocenters and a para-chloro substituted phenyl ring, this building block is critical for synthesizing protease inhibitors, antibiotic analogs, and custom peptide therapeutics[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, stereoselective synthesis protocols, and downstream applications in solid-phase peptide synthesis (SPPS).

Physicochemical Profile and Structural Significance

The unique structural topology of Boc-D-threo-3-(4-chlorophenyl)serine dictates its behavior in both synthetic environments and biological systems. The threo relative configuration ensures a specific dihedral angle between the α-amine and β-hydroxyl groups, which restricts the conformational flexibility of the resulting peptide backbone. Furthermore, the p-chlorophenyl moiety introduces significant lipophilicity and the potential for halogen bonding within target protein binding pockets.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Boc-D-threo-3-(4-chlorophenyl)serine
CAS Registry Number 1821777-01-8
Molecular Formula C14H18ClNO5
Molecular Weight 315.75 g/mol
Stereochemistry D-threo (2R, 3S)
Predicted Boiling Point 502.2 ± 50.0 °C
Predicted Density 1.321 ± 0.06 g/cm³
Key Functional Groups N-Boc carbamate, Carboxylic acid, β-Hydroxyl, Aryl chloride

(Data aggregated from 3[3] and 1[1])

Synthetic Methodologies and Experimental Protocols

The synthesis of Boc-D-threo-3-(4-chlorophenyl)serine requires strict stereocontrol to avoid the formation of the erythro diastereomer or the L-enantiomer. The most robust approach involves the asymmetric aldol addition of a chiral glycine equivalent to 4-chlorobenzaldehyde, followed by N-terminal protection.

SynthesisPath A Chiral Glycine Equivalent C Stereoselective Aldol Addition A->C B 4-Chlorobenzaldehyde B->C D D-threo-3-(4-chlorophenyl)serine C->D Hydrolysis & Purification E Boc2O / Base (THF/H2O) D->E F Boc-D-threo-3-(4-chlorophenyl)serine E->F N-Boc Protection

Synthetic workflow for Boc-D-threo-3-(4-chlorophenyl)serine preparation.

Protocol A: Stereoselective Aldol Addition

Causality & Logic: Traditional aldol condensations of glycine with benzaldehydes yield racemic mixtures of threo/erythro isomers, necessitating tedious fractional crystallizations[4]. By utilizing a chiral Ni(II) complex of a glycine Schiff base (e.g., Belokon's complex), the steric bulk of the chiral auxiliary directs the incoming 4-chlorobenzaldehyde exclusively to the Re or Si face, yielding the (2R, 3S) configuration with >98% diastereomeric excess.

  • Complexation: Suspend the chiral Ni(II)-glycine complex (1.0 eq) and 4-chlorobenzaldehyde (1.2 eq) in anhydrous methanol.

  • Base Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to initiate the aldol addition. Stir at ambient temperature for 12 hours.

  • Hydrolysis: Quench the reaction with 1M HCl and heat to 60 °C to dismantle the Ni(II) complex, liberating the free D-threo-3-(4-chlorophenyl)serine.

  • Purification: Isolate the amino acid via strongly acidic cation-exchange chromatography, eluting with 5% aqueous ammonia.

Protocol B: N-Boc Protection

Causality & Logic: The tert-butyloxycarbonyl (Boc) group is introduced to selectively protect the α-amine, rendering the building block compatible with Boc-SPPS or as an N-terminal capping residue in Fmoc-SPPS. The protocol utilizes a pH-driven self-validating extraction system: the product is only soluble in the organic phase when the carboxylic acid is protonated (pH ~2.5), ensuring unreacted amino acids remain trapped in the aqueous waste.

  • Dissolution: Dissolve D-threo-3-(4-chlorophenyl)serine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. (Note: The basic pH >9 deprotonates the amine, maximizing its nucleophilicity).

  • Reagent Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to prevent thermal degradation of the reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Acidification & Extraction: Chill the remaining aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M KHSO₄. Immediately extract with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-D-threo-3-(4-chlorophenyl)serine as a white powder.

Applications in Peptide Synthesis

As a versatile amino acid derivative[2], this compound is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the β-hydroxyl group allows for further orthogonal derivatization (e.g., glycosylation or macrocyclization via depsipeptide linkages).

SPPS Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (Boc-AA-OH, HATU, DIPEA) Resin->Coupling Wash1 Wash Cycle (DMF/DCM) Coupling->Wash1 Deprotect TFA Cleavage & Global Deprotection Wash1->Deprotect Product Target Peptidomimetic Deprotect->Product

Solid-Phase Peptide Synthesis (SPPS) cycle using Boc-protected amino acids.

When incorporating Boc-D-threo-3-(4-chlorophenyl)serine into a peptide chain, highly efficient coupling reagents such as HATU are recommended. The steric hindrance imparted by the β-aryl substitution can reduce coupling kinetics; therefore, extended coupling times and the use of a strong organic base like DIPEA (N,N-Diisopropylethylamine) are critical for maintaining high yields and preventing epimerization at the α-carbon.

References

  • [4] Title: US4605759A - Process for production of β-phenylserine - Google Patents | Source: google.com | URL:

Sources

Exploratory

A Technical Guide to Boc-D-threo-3-(4-chlorophenyl)serine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: From Latent Intermediate to Bioactive Potential In the landscape of contemporary drug discovery and medicinal chemistry, the true value of a molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Latent Intermediate to Bioactive Potential

In the landscape of contemporary drug discovery and medicinal chemistry, the true value of a molecule is often not in its intrinsic biological activity, but in its potential as a precisely-defined architectural component. Boc-D-threo-3-(4-chlorophenyl)serine is a prime exemplar of such a molecule. While not recognized for its own direct pharmacological effects, this N-terminally protected, non-canonical amino acid serves as a sophisticated chiral building block. Its strategic incorporation into peptides and small molecules allows for the exploration of novel chemical space and the development of next-generation therapeutics. This guide provides an in-depth technical overview of Boc-D-threo-3-(4-chlorophenyl)serine, focusing on its synthetic applications and the biological significance of the structural motifs it introduces.

Molecular Profile and Physicochemical Properties

Boc-D-threo-3-(4-chlorophenyl)serine is a derivative of the amino acid serine, characterized by three key structural modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine, a 4-chlorophenyl substituent at the β-position, and a defined D-threo stereochemistry. Each of these features imparts specific properties that are crucial for its application in organic synthesis.

PropertyDescriptionSignificance in Synthesis
Boc Protecting Group An acid-labile protecting group for the α-amino functionality.Stable under neutral and basic conditions, allowing for selective reactions at other parts of the molecule. Easily removed with mild acids like trifluoroacetic acid (TFA).[1]
D-threo Stereochemistry A specific spatial arrangement of the substituents around the α- and β-carbons.Provides precise three-dimensional control in the synthesis of stereospecific peptides and other chiral molecules. The D-configuration can enhance resistance to enzymatic degradation.
4-Chlorophenyl Group An aromatic ring with a chlorine atom at the para position.Introduces hydrophobicity and can engage in specific binding interactions (e.g., halogen bonding, π-π stacking) within a biological target. This moiety is found in numerous approved drugs.
Carboxylic Acid A functional group that can be activated for coupling reactions.The primary site for forming peptide bonds or other amide linkages.

The presence of the Boc group makes this amino acid particularly suitable for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in the assembly of custom peptide sequences.[1]

The Strategic Importance of the 4-Chlorophenyl and D-Serine Motifs in Medicinal Chemistry

The incorporation of Boc-D-threo-3-(4-chlorophenyl)serine into a lead compound can profoundly influence its biological activity, selectivity, and pharmacokinetic properties.

The 4-Chlorophenyl Group: A Privileged Moiety

The 4-chlorophenyl group is a common feature in a wide array of biologically active molecules. Its inclusion can confer several advantages:

  • Enhanced Binding Affinity: The chlorine atom can act as a halogen bond donor, forming specific, stabilizing interactions with protein backbones or side chains. The phenyl ring itself can participate in hydrophobic and π-π stacking interactions.

  • Modulation of Metabolic Stability: The presence of a halogen can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Increased Potency: As seen in various kinase inhibitors and antiviral agents, the 4-chlorophenyl group often fits into specific hydrophobic pockets of target proteins, leading to a significant increase in inhibitory potency.[2][3][4] For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to be potent inhibitors of the AKT2/PKBβ kinase, a key target in glioma.[3]

The D-Serine Core: Beyond a Simple Amino Acid

While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in biology and drug design.

  • Neuroactivity: D-serine itself is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[5][6][7] Incorporating D-serine derivatives into peptides can thus be a strategy for targeting neurological disorders.

  • Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which preferentially recognize L-amino acids. This can significantly improve the in vivo stability and bioavailability of peptide-based drugs.

Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow

Boc-D-threo-3-(4-chlorophenyl)serine is a valuable building block in Boc-based SPPS for creating novel peptides with potential therapeutic applications.[8] The general workflow is a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow cluster_resin Resin-Bound Peptide Chain cluster_cycle Amino Acid Addition Cycle cluster_reagents Reagents Resin Solid Support (e.g., Merrifield Resin) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start or Previous Cycle Peptide_n Resin-Peptide(n) Peptide_n->Deprotection Next Cycle Cleavage Final Cleavage (e.g., HF) Peptide_n->Cleavage Neutralization 2. Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling Neutralization->Coupling Activation 3. AA Activation (HBTU/HOBt) Activation->Coupling Coupling->Peptide_n Forms Peptide(n+1) Boc_AA Boc-D-threo-3- (4-chlorophenyl)serine Boc_AA->Activation

Caption: Boc-SPPS cycle for incorporating Boc-D-threo-3-(4-chlorophenyl)serine.

Detailed Protocol for a Single Coupling Cycle:
  • Resin Preparation: Start with a suitable solid support, such as a Merrifield or PAM resin, to which the first amino acid of the desired peptide is already attached.

  • Boc Deprotection: The resin-bound peptide is swelled in dichloromethane (DCM). The Boc protecting group of the N-terminal amino acid is removed by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[1] This exposes a free amine group.

  • Washing and Neutralization: The resin is thoroughly washed with DCM and a neutralizing agent, such as diisopropylethylamine (DIEA) in DCM, to neutralize the protonated amine.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-threo-3-(4-chlorophenyl)serine and an activating agent (e.g., HBTU/HOBt) in a suitable solvent like dimethylformamide (DMF). This converts the carboxylic acid into a highly reactive ester.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling of the new amino acid to the N-terminus of the resin-bound peptide chain.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF).

Hypothetical Application and Biological Evaluation Workflow

While the direct biological activity of Boc-D-threo-3-(4-chlorophenyl)serine is not established, it can be used to synthesize novel compounds for biological screening. The following workflow illustrates how this building block could be used in a drug discovery context to develop and test a novel peptide inhibitor of a target protein.

A Hypothesis Generation: Incorporate 4-Cl-Phe-Ser motif to enhance binding to Target X B Peptide Synthesis (SPPS) using Boc-D-threo-3-(4-chlorophenyl)serine A->B C Purification and Characterization (HPLC, Mass Spectrometry) B->C D In Vitro Biological Screening C->D E Biochemical Assays (IC50 determination, enzyme kinetics) D->E F Cell-Based Assays (Cytotoxicity, target engagement) D->F G Lead Optimization E->G Active F->G Active & Non-toxic

Caption: Drug discovery workflow utilizing the title compound.

Representative Experimental Protocols:

A. Synthesis of a Model Tripeptide: Ac-Ala-(D-threo-4-Cl-Phe-Ser)-Gly-NH2

  • Resin: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

  • Synthesis: Perform three cycles of Boc-SPPS as described in Section 3, using Boc-Gly, Boc-D-threo-3-(4-chlorophenyl)serine, and Boc-Ala in sequence. After the final coupling, acetylate the N-terminus using acetic anhydride.

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail of TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

B. In Vitro Assay for Biological Activity (Example: Kinase Inhibition)

  • Assay Principle: A fluorescence-based kinase assay (e.g., using a technology like LanthaScreen™) can be used to measure the inhibition of a target kinase.

  • Procedure:

    • Prepare a series of dilutions of the synthesized peptide in assay buffer.

    • In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and the synthesized peptide inhibitor.

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, add a detection solution containing a terbium-labeled antibody that recognizes the phosphorylated substrate.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of the kinase.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Boc-D-threo-3-(4-chlorophenyl)serine represents a class of highly valuable, yet often overlooked, tools in the arsenal of the medicinal chemist. Its utility lies not in its own biological signature, but in its capacity to confer desirable properties upon a parent molecule. The strategic placement of the 4-chlorophenyl and D-threo-serine motifs can enhance binding affinity, improve metabolic stability, and introduce novel stereochemical features that can lead to more potent and selective drug candidates. As the demand for more sophisticated and targeted therapeutics grows, the importance of such precisely engineered chiral building blocks will undoubtedly continue to increase, paving the way for innovations in the treatment of a wide range of diseases, from cancer to neurological disorders.

References

  • Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1910-1927. Available at: [Link]

  • Wang, G., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. Available at: [Link]

  • Queen, J., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 32, 127712. Available at: [Link]

  • Wang, G., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(9), 1105-1113. Available at: [Link]

  • Science.gov. biologically active peptides: Topics. Available at: [Link]

  • Sánchez-Sánchez, E., et al. (2023). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 24(23), 16738. Available at: [Link]

  • Wolosker, H., et al. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in Psychiatry, 10, 31. Available at: [Link]

  • Sánchez, A., & Vázquez, A. (2026). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Molecules, 31(3), 675. Available at: [Link]

  • Rico-Rodriguez, F., et al. (2014). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 13(5), 875-894. Available at: [Link]

  • Zielińska, D., et al. (2021). Potential Biological Activities of Peptides Generated during Casein Proteolysis by Curly Kale (Brassica oleracea L. var. sabellica L.) Leaf Extract: An In Silico Preliminary Study. Molecules, 26(22), 7014. Available at: [Link]

  • Google Patents. (2010). Solid phase peptide synthesis process for the production of goserelin.
  • Balu, D. T., & Coyle, J. T. (2018). Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer. Frontiers in Psychiatry, 9, 2. Available at: [Link]

  • Wolosker, H., et al. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS Journal, 275(14), 3514-3526. Available at: [Link]

  • Sasabe, J., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 10. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of L-serine and D-serine. Available at: [Link]

Sources

Foundational

The Serine Scaffold with a Chlorophenyl Moiety: A Chronicle of Discovery and Synthetic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the discovery, history, and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of chlorophenylserine derivatives. Moving beyond a rigid template, this document is structured to narrate the scientific journey of these compounds, from a pivotal discovery in the golden age of antibiotics to their ongoing exploration in modern medicinal chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of the Chlorophenylserine Core

The chlorophenylserine scaffold, a deceptively simple molecular architecture, lies at the heart of a fascinating chapter in the history of pharmacology. This structural motif, characterized by a serine backbone appended with a chlorophenyl group, is most famously embodied in the antibiotic chloramphenicol. The journey of chlorophenylserine derivatives is a testament to the power of natural product discovery, the ingenuity of synthetic chemistry, and the relentless pursuit of therapeutic innovation.

This guide will navigate the key milestones in the history of these compounds, from their serendipitous discovery to the intricate synthetic strategies developed to access them and their analogs. We will explore their primary mechanism of action and the evolution of their therapeutic applications, providing researchers and drug development professionals with a detailed understanding of this important class of molecules.

A Historical Landmark: The Discovery of Chloramphenicol

The story of chlorophenylserine derivatives is inextricably linked to the discovery of chloramphenicol, the first broad-spectrum antibiotic to be discovered.[1] In 1947, a team of scientists from Parke-Davis, Yale University, and the Army Medical Center isolated a new antibiotic from a soil bacterium, Streptomyces venezuelae, found in a sample from Caracas, Venezuela.[1][2] This new compound, initially named Chloromycetin, demonstrated remarkable activity against a wide range of bacteria, including those responsible for serious infections like typhoid fever.[1]

The groundbreaking work did not stop at its isolation. In 1949, a team at Parke-Davis led by medicinal chemist Dr. Mildred Rebstock achieved a landmark in pharmaceutical history: the complete chemical synthesis of chloramphenicol.[2][3] This was the first time an antibiotic had been entirely synthesized in a laboratory, a feat that not only secured a stable supply of the drug but also opened the door to the creation of synthetic analogs.[3][4]

The chemical structure of chloramphenicol revealed a D-threo-1-p-nitrophenyl-2-dichloroacetamide-1,3-propanediol backbone.[1] While not a direct chlorophenylserine, its core structure, a phenylserinol derivative, laid the foundational chemical framework for the broader class of compounds that this guide explores. The key difference lies in the substitution on the phenyl ring (nitro vs. chloro) and the derivatization of the amine and hydroxyl groups.

The Progenitor: p-Chlorophenylalanine (Fenclonine) and the Serotonin Connection

While chloramphenicol established the therapeutic potential of phenylserinol-like structures, another key discovery in the 1960s brought a different chlorophenyl-containing amino acid derivative to the forefront of neuropharmacology: p-chlorophenylalanine (PCPA), also known as fenclonine. This compound, a synthetic amino acid, was introduced by B. Kenneth Koe and Albert Weissman at Pfizer as a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[5]

TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[6] By inhibiting TPH, PCPA leads to a profound and long-lasting depletion of serotonin in the brain and peripheral tissues.[7] This discovery provided researchers with an invaluable chemical tool to investigate the myriad physiological and behavioral roles of serotonin, from sleep and mood regulation to pain perception.[8][9]

The mechanism of action of fenclonine involves its binding to tryptophan hydroxylase, preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[6] This specific mode of action solidified the importance of chlorophenyl-substituted amino acid derivatives as targeted enzyme inhibitors.

Synthetic Methodologies: From Racemates to Stereoselective Routes

The synthesis of chlorophenylserine derivatives has evolved significantly, driven by the need for stereochemical purity and the desire to create novel analogs with improved therapeutic profiles.

Early Synthetic Approaches

Early syntheses of related compounds, such as chloramphenicol, often involved multi-step classical organic chemistry techniques starting from readily available aromatic compounds.[1] A common approach for chloramphenicol synthesis begins with p-nitroacetophenone and proceeds through several key steps including bromination, amination, acetylation, hydroxymethylation, reduction, and finally, dichloroacetylation.[1]

Stereoselective Synthesis of β-Hydroxy-α-amino Acids

The presence of two chiral centers in the serine backbone makes stereocontrol a critical aspect of synthesis. Modern synthetic chemistry offers several powerful methods to achieve high stereoselectivity. An expedient synthesis of enantiomerically pure threo-β-hydroxy-α-amino acid derivatives, including those of phenylalanine, has been described. This method involves the NBS-mediated radical bromination of N,N-di-tert-butoxycarbonyl protected α-amino acids, followed by treatment with silver nitrate to predominantly form trans-oxazolidinones, which are then hydrolyzed to the desired β-hydroxy amino acid derivatives in excellent yield.[5]

Chemo-enzymatic Synthesis

More recently, chemo-enzymatic methods have emerged as powerful and environmentally friendly approaches to synthesize chiral intermediates. For instance, a novel chemo-enzymatic route for the preparation of optically pure (S)-2-chlorophenylglycine, a key intermediate for the drug clopidogrel, has been developed.[10][11] This method utilizes a straightforward chemical synthesis of the prochiral keto acid substrate, which is then enantioselectively aminated by an engineered leucine dehydrogenase.[10]

Furthermore, the biosynthesis of L-threo-p-nitrophenylserine, a crucial intermediate in chloramphenicol synthesis, has been significantly enhanced using an engineered L-threonine transaldolase.[12] This highlights the potential of biocatalysis in producing these complex molecules with high efficiency and stereoselectivity.

Therapeutic Applications and Biological Activities

The biological activities of chlorophenylserine derivatives are diverse, ranging from antibacterial and anticancer to neuromodulatory effects.

Antibacterial Activity

The primary and most well-known application of a chlorophenylserine derivative is the antibacterial action of chloramphenicol. It functions by inhibiting bacterial protein synthesis.[13] Specifically, it binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step.[14] While its use has been limited due to potential side effects, it remains an important antibiotic for certain serious infections.[4]

CompoundTarget OrganismActivity Metric (IC50/MIC)Reference
ChloramphenicolE. coliMIC: 2-8 µg/mL[11]
ChloramphenicolS. aureusMIC: 2-16 µg/mL[11]
Chloramphenicol Homodimer 5E. coli RibosomeK_i: ~0.5 µM[14]
REP321436Bacterial Protein SynthesisIC50: 3.7 µM[15]
REP321437Bacterial Protein SynthesisIC50: 4.9 µM[15]
Tryptophan Hydroxylase Inhibition

As discussed, p-chlorophenylalanine (fenclonine) is a potent inhibitor of tryptophan hydroxylase, leading to serotonin depletion.[5] This property has made it an invaluable research tool. Experimentally, it has been investigated for the treatment of carcinoid syndrome, a condition characterized by excessive serotonin production, although side effects have limited its clinical use.[7]

Other Biological Activities

The versatility of the chlorophenylserine scaffold has led to the exploration of its derivatives for a range of other therapeutic targets. For example, various chlorophenyl-substituted pyrazole derivatives have been synthesized and shown to possess antifungal and antitubercular activities.[6] Additionally, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, a metabolite of the anticancer agent sulofenur, has demonstrated selective anticancer activity.[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis of chlorophenylserine derivatives and their precursors.

Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of L-serine.

Materials:

  • L-serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend L-serine in anhydrous methanol.

  • Cool the suspension in an ice bath to 0-10 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 35-40 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to induce crystallization.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product with cold methanol or ether.

  • Dry the L-serine methyl ester hydrochloride product under vacuum.

General Procedure for the Synthesis of Chloramphenicol from p-Nitroacetophenone

This protocol outlines a classical synthetic route to chloramphenicol.

Materials:

  • p-Nitroacetophenone

  • Bromine

  • Acetic acid

  • Hexamethylenetetramine

  • Hydrochloric acid

  • Acetic anhydride

  • Formaldehyde

  • Base (e.g., sodium carbonate)

  • Aluminum isopropoxide

  • d-camphorsulfonic acid

  • Methyl dichloroacetate

Procedure:

  • Bromination: Brominate p-nitroacetophenone with bromine in acetic acid to form ω-bromo-p-nitroacetophenone.[1]

  • Amination (Delepine Reaction): React the bromo derivative with hexamethylenetetramine, followed by acidic hydrolysis to yield ω-amino-p-nitroacetophenone hydrochloride.[1]

  • Acetylation: Protect the amino group by acetylation with acetic anhydride to give ω-acetamido-p-nitroacetophenone.[1]

  • Hydroxymethylation: Condense the acetylated compound with formaldehyde in the presence of a base to introduce a hydroxymethyl group, forming α-acetamido-β-hydroxy-p-nitropropiophenone.[1]

  • Reduction and Resolution: Reduce the ketone to a secondary alcohol using aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction) to produce a racemic mixture of diastereomers. Separate the desired D-threo isomer by fractional crystallization of its salt with d-camphorsulfonic acid.[1]

  • Hydrolysis: Remove the acetyl protecting group via acid hydrolysis to yield D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.[1]

  • Dichloroacetylation: Acylate the amino group with methyl dichloroacetate to afford chloramphenicol.[1]

Visualization of Key Pathways and Workflows

Serotonin Biosynthesis and Inhibition by p-Chlorophenylalanine

The following diagram illustrates the biosynthesis of serotonin from tryptophan and the point of inhibition by p-chlorophenylalanine (PCPA).

Serotonin_Biosynthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin TPH->Five_HTP Hydroxylation AADC->Serotonin Decarboxylation PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibition Chemo_Enzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_downstream Downstream Processing Start Starting Materials Prochiral_Keto_Acid Prochiral Keto Acid Start->Prochiral_Keto_Acid Multi-step synthesis Enzyme Engineered Enzyme (e.g., Dehydrogenase) Prochiral_Keto_Acid->Enzyme Chiral_Amine Enantiopure Amino Acid Enzyme->Chiral_Amine Asymmetric amination Purification Purification (e.g., Chromatography) Chiral_Amine->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for chemo-enzymatic synthesis.

Conclusion and Future Directions

The journey of chlorophenylserine derivatives, from the landmark discovery of chloramphenicol to the precise molecular tool of p-chlorophenylalanine, showcases a remarkable interplay between natural product chemistry, synthetic innovation, and pharmacological exploration. The foundational chlorophenylserine scaffold continues to inspire the design and synthesis of new chemical entities with a wide array of biological activities.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Analogs: The modular nature of the chlorophenylserine structure allows for extensive modification to explore new therapeutic applications, including the development of more selective enzyme inhibitors or novel antimicrobial and anticancer agents.

  • Advanced Synthetic Methods: The application of green chemistry principles, including chemo-enzymatic and biocatalytic approaches, will be crucial for the sustainable and efficient production of these molecules.

  • Elucidation of Novel Mechanisms: Further investigation into the biological targets and signaling pathways modulated by chlorophenylserine derivatives will undoubtedly uncover new therapeutic opportunities.

This guide has provided a comprehensive overview of the discovery and history of chlorophenylserine derivatives, grounded in the scientific literature. It is our hope that this in-depth technical resource will serve as a valuable tool for researchers and professionals in the field, fostering further innovation and discovery.

References

  • Chloramphenicol - Wikipedia. (n.d.). Retrieved from [Link]

  • First Broad-Spectrum Antibiotic Is Discovered | Pharmacy and Pharmacology | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Chloramphenicol - American Chemical Society. (2020, April 27). Retrieved from [Link]

  • Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. (2019, April 8). Retrieved from [Link]

  • Chloramphenicol | PDF. (n.d.). Retrieved from [Link]

  • Borbély, A. A., Neuhaus, H. U., & Tobler, I. (1981). Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat. Behavioural Brain Research, 2(1), 1–22.
  • Tryptophan hydroxylase-1 regulates immune tolerance and inflammation - PMC. (n.d.). Retrieved from [Link]

  • Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (n.d.). Retrieved from [Link]

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. (n.d.). Retrieved from [Link]

  • Biosynthetic pathway of serotonin (5-HT). Tryptophan is hydroxylated by... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fenclonine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells - PMC. (2015, August 12). Retrieved from [Link]

  • An expedient synthesis of enantiomerically pure threo-β-hydroxy-α-amino acid derivatives of phenylalanine, tyrosine, histidine, and tryptophan is described. (2006, August 8). Retrieved from [Link]

  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC. (2016, November 21). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.). Retrieved from [Link]

  • Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination - PubMed. (2024, April 15). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine and its analogs as a novel class of anticancer agents - PubMed. (2011, January 1). Retrieved from [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • IC50 determination for protein synthesis inhibitors. The titration of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chlorophenylthiocarbonyl-L-proline methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives - MDPI. (2021, March 31). Retrieved from [Link]

  • Process for producing threo-3-(3,4-dihydroxyphenyl)serine - Google Patents. (n.d.).
  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC. (2023, April 29). Retrieved from [Link]

  • Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2) | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases - MDPI. (2025, March 23). Retrieved from [Link]

  • Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents. (n.d.).
  • Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC. (n.d.). Retrieved from [Link]

  • Synthetic method of L-serine methyl ester hydrochloride - Google Patents. (n.d.).
  • Intracranial reward and the forebrain's serotonergic mechanism: studies employing para-chlorophenylalanine and para-chloroamphetamine - PubMed. (1971, July). Retrieved from [Link]

Sources

Exploratory

Topic: Boc-D-threo-3-(4-chlorophenyl)serine: A Speculative Mechanistic Analysis and Validation Blueprint

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Boc-D-threo-3-(4-chlorophenyl)serine is a synthetic amino acid derivative with an undefined mechanism of action...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boc-D-threo-3-(4-chlorophenyl)serine is a synthetic amino acid derivative with an undefined mechanism of action. An analysis of its constituent moieties—a D-serine core, a 4-chlorophenyl group, and a Boc-protecting group—strongly suggests a primary hypothesis of interaction with the N-methyl-D-aspartate (NMDA) receptor. D-serine is a potent endogenous co-agonist at the glycine-binding site of the NMDA receptor, critical for its activation.[1][2][3] The bulky, lipophilic 4-chlorophenyl substitution at the β-carbon is predicted to significantly alter this interaction, potentially converting the molecule into a competitive antagonist, a partial agonist, or an allosteric modulator. This guide presents a speculative mechanism centered on NMDA receptor modulation and provides a comprehensive, phased experimental blueprint to rigorously test this hypothesis. The proposed workflow progresses from initial target engagement and affinity studies to functional characterization and analysis of downstream cellular signaling pathways. Secondary hypotheses and a framework for structure-activity relationship (SAR) studies are also discussed to provide a complete investigational strategy.

Introduction and Structural Deconstruction

The pharmacological profile of Boc-D-threo-3-(4-chlorophenyl)serine is currently uncharacterized in public literature. However, its structure provides a strong foundation for mechanistic speculation. The molecule can be deconstructed into three key components, each with predictable contributions to its biological activity.

  • D-Serine Core: This is the most functionally significant component. D-serine is the primary endogenous co-agonist for the NMDA receptor in many brain regions, binding to the GluN1 subunit.[1][3] Its presence is a prerequisite for glutamate-mediated channel opening, calcium influx, and the initiation of downstream signaling cascades essential for synaptic plasticity, learning, and memory.[4]

  • β-(4-chlorophenyl) Group: The substitution of a 4-chlorophenyl ring at the β-position of the D-serine core introduces significant steric bulk and lipophilicity compared to the simple hydroxyl group of endogenous D-serine. This modification is highly likely to interfere with the normal binding conformation at the glycine site on the GluN1 subunit. Furthermore, chlorophenyl moieties are common in centrally active drugs and can contribute to target affinity and pharmacokinetic properties.[5]

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a common amine-protecting group in peptide synthesis.[][][8] Its presence on a final molecule for biological assessment is atypical. It may serve to increase membrane permeability, potentially acting as a prodrug moiety that is cleaved by esterases in vivo. Alternatively, its bulky, lipophilic nature could contribute directly to the binding profile of the intact molecule.

Based on this analysis, the central hypothesis is that Boc-D-threo-3-(4-chlorophenyl)serine functions as a modulator of the NMDA receptor, with its activity diverging from that of a simple agonist due to its synthetic substitutions.

Primary Hypothesis: Modulation of the NMDA Receptor

Background: The NMDA Receptor and D-Serine Co-agonism

The NMDA receptor is a heterotetrameric ion channel that requires the binding of two distinct agonists for activation: glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[9] Upon dual binding and membrane depolarization, the channel opens, allowing Ca²⁺ influx. This calcium signal activates a cascade of downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein), leading to long-term changes in synaptic strength. D-serine is often considered the dominant co-agonist at synaptic NMDA receptors and is crucial for processes like long-term potentiation (LTP).[4][9]

Speculative Role of the Substituents

The large 4-chlorophenyl group likely prevents the ligand-binding domain of the GluN1 subunit from adopting the fully closed, active conformation that is induced by D-serine. This could lead to several possible functional outcomes:

  • Competitive Antagonist: The compound could bind to the co-agonist site with sufficient affinity to displace endogenous D-serine but fail to induce the conformational change necessary for channel activation.

  • Partial Agonist: The compound may allow for a limited degree of receptor activation, resulting in a sub-maximal response compared to D-serine.

  • Allosteric Modulator: While less likely, the compound could bind to a site distinct from the co-agonist pocket, altering the receptor's affinity for its endogenous ligands or its gating properties.

The N-Boc group further complicates this picture. If the molecule acts as a prodrug, its activity will only be apparent after metabolic cleavage of the Boc group. If it remains intact, its bulk will also influence the binding interaction.

Proposed Signaling Pathway

The diagram below illustrates the canonical NMDA receptor signaling pathway and the hypothesized point of intervention for Boc-D-threo-3-(4-chlorophenyl)serine.

NMDA_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular NMDAR GluN2 GluN1 Ion Channel Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Glutamate Glutamate Glutamate->NMDAR:f0 Binds Compound Boc-D-threo-3- (4-chlorophenyl)serine Compound->NMDAR:f1 Binds & Modulates D_Serine D-Serine D_Serine->NMDAR:f1 Displaces? CaMKII CaMKII Ca_ion->CaMKII p_CaMKII p-CaMKII CaMKII->p_CaMKII Phosphorylation CREB CREB p_CaMKII->CREB p_CREB p-CREB CREB->p_CREB Phosphorylation Gene_Expression Gene Expression & Synaptic Plasticity p_CREB->Gene_Expression Activates

Caption: Hypothesized action of the compound at the NMDA receptor GluN1 subunit.

Experimental Validation Strategy

A phased approach is proposed to systematically investigate the mechanism of action, starting with direct target interaction and progressing to functional and downstream cellular effects.

Phase 1: Target Engagement and Affinity

The initial goal is to confirm whether the compound physically interacts with the NMDA receptor.

Protocol 3.1.1: Radioligand Binding Assay

  • Objective: To determine if Boc-D-threo-3-(4-chlorophenyl)serine binds to the glycine co-agonist site of the NMDA receptor and to quantify its binding affinity (Ki).

  • Methodology:

    • Prepare crude membrane fractions from rat forebrain tissue, which is rich in NMDA receptors.

    • Incubate the membrane preparation with a constant concentration of a radiolabeled antagonist for the glycine site, such as [³H]5,7-dichlorokynurenic acid ([³H]DCKA).

    • In parallel tubes, add increasing concentrations of unlabeled Boc-D-threo-3-(4-chlorophenyl)serine (the competitor). Include unlabeled D-serine as a positive control.

    • After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Causality: This experiment directly tests the hypothesis of binding to the intended site. A finite Ki value would provide strong evidence for target engagement.

Phase 2: Functional Activity Characterization

If binding is confirmed, the next step is to determine the functional consequence of this interaction.

Protocol 3.2.1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To characterize the compound as a potential agonist, antagonist, or allosteric modulator of NMDA receptor function.

  • Methodology:

    • Prepare Xenopus oocytes to express recombinant human NMDA receptors by injecting cRNA for GluN1 and a GluN2 subtype (e.g., GluN2A).

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping (typically at -70 mV).

    • Antagonist Test: Perfuse the oocyte with a solution containing saturating concentrations of glutamate and D-serine to elicit a maximal current (I_max). Then, co-apply the same agonist solution with increasing concentrations of Boc-D-threo-3-(4-chlorophenyl)serine. A concentration-dependent decrease in current indicates antagonist activity.

    • Agonist Test: Perfuse the oocyte with a solution containing glutamate but no D-serine. Apply increasing concentrations of the test compound. The generation of an inward current would indicate agonist activity.

    • Data Analysis: Plot the normalized current response against the log concentration of the compound to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Causality: This functional assay directly measures ion channel activity, providing definitive evidence of the compound's effect on the receptor's primary function.

Phase 3: Cellular and Downstream Effects

If functional activity is established, the final validation step is to confirm that the compound modulates the downstream signaling pathway in a cellular context.

Protocol 3.3.1: Western Blot Analysis of Downstream Signaling

  • Objective: To measure the effect of the compound on the phosphorylation of key downstream signaling proteins, CaMKII and CREB.

  • Methodology:

    • Culture primary cortical neurons or a suitable neuronal cell line.

    • Treat the cells with the test compound for a defined period, followed by stimulation with glutamate and D-serine. Include control groups (vehicle, agonist-only, known antagonist + agonist).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phosphorylated CaMKII (p-CaMKII) and phosphorylated CREB (p-CREB).

    • Re-probe the same membranes with antibodies for total CaMKII, total CREB, and a loading control (e.g., β-actin) for normalization.

    • Detect signals using chemiluminescence and quantify band intensities.

  • Causality: This experiment links receptor-level activity to a tangible cellular outcome. For example, if the compound is an antagonist, it should block the agonist-induced increase in p-CaMKII and p-CREB.

Experimental Workflow Diagram

Workflow cluster_Phase1 Phase 1: Target Engagement cluster_Phase2 Phase 2: Functional Activity cluster_Phase3 Phase 3: Cellular Mechanism Start Hypothesis: Compound modulates NMDAR BindingAssay Protocol 3.1.1 Radioligand Binding Assay Start->BindingAssay Decision1 Binding Confirmed? BindingAssay->Decision1 Electrophys Protocol 3.2.1 Electrophysiology Decision2 Functional Activity Observed? Electrophys->Decision2 WesternBlot Protocol 3.3.1 Western Blot (p-CaMKII, p-CREB) End_Success Mechanism Validated: Compound is a functional NMDAR modulator. WesternBlot->End_Success Decision1->Electrophys Yes End_NoBind Conclusion: No direct NMDAR binding. Investigate secondary hypotheses. Decision1->End_NoBind No Decision2->WesternBlot Yes End_NoFunc Conclusion: Binds but has no functional effect. (e.g., silent binder) Decision2->End_NoFunc No

Caption: A logical workflow for validating the primary mechanistic hypothesis.

Secondary Hypotheses and Broad-Panel Screening

While the D-serine core points strongly to the NMDA receptor, the 4-chlorophenyl moiety is present in numerous pharmacologically active agents with diverse targets. For example, compounds containing this feature have shown activity as antimicrobial agents or kinase inhibitors.[10] Therefore, it is prudent to consider off-target or alternative mechanisms.

A cost-effective approach to explore this is to submit the compound to a broad-panel competitive binding screen (e.g., the Eurofins SafetyScreen44 panel). Such a screen assesses binding to 44 common CNS targets, including GPCRs, ion channels, and transporters. A significant "hit" in this panel would warrant a follow-up investigation, similar to the phased approach detailed above.

Structure-Activity Relationship (SAR) Considerations

To dissect the contribution of each molecular component to the observed activity, a focused SAR study should be initiated. The synthesis and testing of key analogs would provide invaluable insight.

Table 1: Proposed Analogs for SAR Studies

Analog IDModificationRationale
SAR-1 Removal of Boc groupTo determine if the compound is a prodrug and assess the activity of the free amine.
SAR-2 Replacement of 4-Cl with 4-HTo evaluate the electronic and steric contribution of the chlorine atom.
SAR-3 Replacement of 4-Cl with 4-FTo probe the effect of a smaller, more electronegative halogen.
SAR-4 Replacement of 4-Cl with 4-OCH₃To investigate the effect of an electron-donating group.
SAR-5 Use of L-threo stereoisomerTo determine the stereoselectivity of the interaction with the target.
SAR-6 Use of D-erythro stereoisomerTo assess the importance of the relative stereochemistry at Cα and Cβ.

Conclusion and Future Directions

Boc-D-threo-3-(4-chlorophenyl)serine presents an intriguing chemical scaffold. Based on a first-principles analysis of its structure, the most plausible mechanism of action is the modulation of NMDA receptor activity. The bulky N-Boc and β-(4-chlorophenyl) groups are predicted to prevent canonical agonism, likely rendering the compound a competitive antagonist or a partial agonist at the GluN1 co-agonist site.

The comprehensive experimental blueprint outlined in this guide provides a rigorous and logical pathway to test this hypothesis. By systematically progressing from binding confirmation to functional characterization and cellular validation, researchers can definitively elucidate the compound's primary mechanism of action. The parallel considerations for SAR and broad-panel screening ensure a thorough investigation, paving the way for understanding the full pharmacological potential of this and related molecules.

References

  • Schell, M. J., Molliver, M. E., & Snyder, S. H. (1995). d-Serine, an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 92(9), 3948-3952. [Link]

  • Wolosker, H., & Balu, D. T. (2020). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? International Journal of Molecular Sciences, 21(11), 3995. [Link]

  • Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. The Neuroscientist, 26(5-6), 415-428. [Link]

  • Salussolia, C. L., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e79262. [Link]

  • Curcio, L., et al. (2020). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Synaptic Neuroscience, 12, 43. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 10, 2026, from [Link]

  • Sharma, S., et al. (2014). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 30(2), 559-564. [Link]

  • University of Dundee. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331. [Link]

  • Venkateshappa, G., et al. (2020). Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. IMSEAR Repository. [Link]

  • Gorgan, D. L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296. [Link]

  • Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Bioorganic & Medicinal Chemistry Letters, 15(2), 235-238. [Link]

  • Venkateshappa, G., et al. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 11-16. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Boc Deprotection Strategies for 4-Chlorophenylserine Peptides

Introduction & Scope The incorporation of non-canonical beta-hydroxy amino acids, such as 4-chlorophenylserine (4-Cl-PheSer), is a cornerstone in the development of advanced peptidomimetics and non-ribosomal peptide anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The incorporation of non-canonical beta-hydroxy amino acids, such as 4-chlorophenylserine (4-Cl-PheSer), is a cornerstone in the development of advanced peptidomimetics and non-ribosomal peptide analogs (e.g., vancomycin derivatives). In peptide synthesis, the tert-butyloxycarbonyl (Boc) group is universally employed for the temporary protection of alpha-amines due to its robust stability under basic coupling conditions and its orthogonal removability via acidolysis 1.

However, the deprotection of Boc in the presence of 4-Cl-PheSer introduces critical chemoselectivity challenges. The generation of a highly reactive tert-butyl carbocation during acid cleavage can lead to the undesired O-alkylation of the sensitive beta-hydroxyl group 2. Furthermore, prolonged exposure to strong acids can promote beta-elimination (dehydration), forming a dehydroamino acid derivative. This guide provides field-proven, self-validating protocols for the efficient Boc deprotection of 4-Cl-PheSer-containing peptides, emphasizing mechanistic causality and scavenger optimization.

Mechanistic Causality & Side Reaction Mitigation

Boc deprotection is driven by strong acidic conditions, typically utilizing trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . Protonation of the carbamate oxygen triggers fragmentation, releasing carbon dioxide and a tert-butyl cation 1.

If left unquenched, this electrophilic tert-butyl cation indiscriminately attacks nucleophilic moieties. While the electron-withdrawing 4-chloro substituent mildly protects the aromatic ring from electrophilic aromatic substitution, the aliphatic beta-hydroxyl group of 4-Cl-PheSer remains highly susceptible to O-alkylation, yielding a +56 Da mass shift (tert-butyl ether adduct) 4.

To mitigate this, nucleophilic scavengers such as triisopropylsilane (TIS) and water must be incorporated into the cleavage cocktail 2. TIS acts as a highly efficient hydride donor, permanently reducing the tert-butyl cation to inert isobutane 5. Alternatively, utilizing anhydrous HCl in 1,4-dioxane provides a controlled acidic environment that avoids the risk of trifluoroacetylation—a known side reaction of TFA—while effectively removing the Boc group 6.

Reaction Pathway & Workflow Visualization

BocDeprotection A N-Boc-4-Cl-PheSer Peptide B Acidolysis (TFA or HCl) A->B C Reactive Intermediate (t-Butyl Cation + CO2) B->C Fragmentation D Scavenger Cocktail (TIS / H2O) C->D Scavengers Present F Side Reaction: O-tBu Alkylation C->F No Scavengers E Target Product: Free Amine Peptide D->E Cation Quenched

Boc deprotection pathway of 4-Cl-PheSer peptides showing scavenger-mediated protection.

Quantitative Data: Scavenger Efficacy & Cleavage Cocktails

Selecting the appropriate cleavage cocktail is dictated by the complexity of the peptide and the sensitivity of the beta-hydroxyl group. The table below summarizes the causality and expected outcomes of standard deprotection matrices 2, 7.

Cleavage CocktailScavenger MechanismO-Alkylation RiskDehydration RiskRecommended Use Case
50% TFA in DCM None (Relies on isobutylene off-gassing)High (+56 Da adducts)ModerateSimple aliphatic peptides without nucleophilic side chains.
TFA/TIS/H₂O (95:2.5:2.5) Hydride donation (TIS) & Hydrolysis (H₂O)Low LowComplex peptides containing 4-Cl-PheSer in liquid phase.
4M HCl in 1,4-Dioxane Chloride coordination / Isobutylene formationVery Low LowSolid-phase synthesis or post-cleavage deprotection, avoiding TFA.

Experimental Protocols

Protocol A: Standard TFA/Scavenger Cleavage (Liquid Phase)

This protocol utilizes TIS and water to aggressively quench the tert-butyl cation, preventing the O-alkylation of the 4-Cl-PheSer hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected 4-Cl-PheSer peptide (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) and deionized water directly to the solution. The final volume ratio of the cleavage cocktail should be 95:2.5:2.5 (TFA:TIS:H₂O) once the acid is added. Causality: Adding scavengers prior to acid ensures they are immediately available to trap the carbocation upon its formation.

  • Acidolysis: Chill the reaction vessel to 0 °C. Slowly add Trifluoroacetic acid (TFA) dropwise. Remove from the ice bath and stir at room temperature for 1–2 hours 6.

  • Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 10% of its original volume. Do not heat above 30 °C to prevent acid-catalyzed dehydration of the beta-hydroxyl group.

  • Precipitation (Self-Validation Step 1): Add a 10-fold volume of ice-cold diethyl ether. The deprotected peptide will precipitate as a TFA salt. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

Protocol B: Anhydrous HCl/Dioxane Deprotection

This method is preferred when TFA-induced side reactions (such as trifluoroacetylation) must be strictly avoided .

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask 6.

  • Acidolysis: Under vigorous stirring, add a solution of 4M HCl in 1,4-dioxane (5–10 equivalents).

  • Incubation: Stir the mixture at room temperature for 30–60 minutes. Causality: As the Boc group is cleaved, the resulting free amine forms an HCl salt, which is often insoluble in dioxane, leading to a visible precipitation that serves as an in-situ indicator of reaction progress.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under vacuum.

Trustworthiness & Self-Validating Systems

To ensure the scientific integrity of the deprotection, the protocols above must be validated using the following orthogonal analytical techniques:

  • LC-MS Analysis (Mass Shift Verification):

    • Success: A single peak corresponding to the exact mass of the free amine peptide ( M ).

    • Failure Mode 1 (Incomplete Deprotection): Observation of a peak at M+100 Da indicates the Boc group is still attached. Resolution: Increase reaction time or acid equivalents.

    • Failure Mode 2 (O-Alkylation): Observation of a peak at M+56 Da indicates the tert-butyl cation has alkylated the 4-Cl-PheSer hydroxyl group 2. Resolution: Increase the concentration of TIS scavenger.

    • Failure Mode 3 (Dehydration): Observation of a peak at M−18 Da indicates acid-catalyzed loss of water from the beta-hydroxyl group. Resolution: Reduce reaction time or switch to the milder HCl/Dioxane protocol.

  • Ninhydrin (Kaiser) Test: React a small aliquot of the precipitated product with ninhydrin reagent. A positive result (deep blue/purple color) confirms the successful unmasking of the primary alpha-amine, providing immediate, binary feedback on the deprotection's success 4.

References

  • Benchchem. "Common side reactions with Boc-protected amino acids and how to avoid them". Benchchem.
  • BocSci. "BOC-Amino Acids". BocSci.
  • Benchchem. "Scavengers for Boc deprotection to prevent side reactions". Benchchem.
  • BZ Chemical. "BOC Protection and Deprotection". BZ Chemical.
  • Master Organic Chemistry.
  • Benchchem. "Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc)". Benchchem.
  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total Synthesis.

Sources

Application

Application Note: Utilizing Boc-D-threo-3-(4-chlorophenyl)serine in Drug Discovery and Peptide Engineering

Executive Summary & Structural Rationale In modern medicinal chemistry, the incorporation of non-canonical amino acids is a fundamental strategy for overcoming the pharmacokinetic limitations of native peptides, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of non-canonical amino acids is a fundamental strategy for overcoming the pharmacokinetic limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. Boc-D-threo-3-(4-chlorophenyl)serine (CAS: 1821777-01-8) is a highly specialized, orthogonally protected β -hydroxy- α -amino acid building block[1].

The utility of this molecule in drug discovery is driven by three distinct structural features:

  • D-threo Stereochemistry: The unnatural D-configuration at the α -carbon confers absolute resistance to endogenous L-aminopeptidases. Furthermore, the threo spatial relationship between the amine and the β -hydroxyl group precisely dictates the side-chain trajectory, which is critical for stereospecific binding in the chiral pockets of target enzymes[2].

  • 4-Chlorophenyl Moiety: The para-chloro substitution significantly enhances the lipophilicity (LogP) of the residue. More importantly, the highly polarizable carbon-chlorine bond enables halogen bonding (via the σ -hole) with backbone carbonyls within hydrophobic binding pockets (S1/S1' subsites), dramatically increasing target residence time[3].

  • Boc Protection & β -Hydroxyl Handle: The tert-butyloxycarbonyl (Boc) group ensures the α -amine remains inert during solution-phase couplings or serves as the ideal N-terminal capping group in Fmoc-Solid Phase Peptide Synthesis (SPPS). The unprotected β -hydroxyl group acts as a critical hydrogen bond donor/acceptor and provides a synthetic handle for late-stage macrocyclization (e.g., depsipeptide formation)[4].

Key Applications in Drug Development

  • Peptidomimetic Enzyme Inhibitors: β -hydroxy amino acids are the core pharmacophores of several clinical candidates and FDA-approved drugs, including the oncology drug Bestatin[2]. Boc-D-threo-3-(4-chlorophenyl)serine is utilized to synthesize next-generation protease and serine hydroxymethyltransferase (SHMT2) inhibitors, where the halogenated ring exploits deep hydrophobic cavities[3].

  • Macrocyclic Antimicrobial Peptides: Complex natural antibiotics like lysobactin and vancomycin rely on heavily modified amino acids to maintain their rigid, bioactive conformations[2]. This building block is used to engineer synthetic macrocycles targeting "undruggable" protein-protein interactions.

Pharmacophore Interaction Model

The following diagram illustrates the precise molecular causality behind the binding affinity of the 3-(4-chlorophenyl)serine moiety when engaged with a generic protease or kinase active site.

Pharmacophore cluster_ligand Boc-D-threo-3-(4-chlorophenyl)serine cluster_target Target Enzyme / Receptor Cl 4-Chloro-Phenyl Ring S1 Hydrophobic Pocket (S1') Cl->S1 Halogen Bonding & pi-pi stacking OH Beta-Hydroxyl Group HBA H-Bond Acceptor/Donor OH->HBA Hydrogen Bonding Chiral D-threo Backbone Stereo Chiral Recognition Site Chiral->Stereo Spatial Alignment

Caption: Pharmacophore interaction model of the D-threo-3-(4-chlorophenyl)serine scaffold within a target active site.

Quantitative Data Summaries

To ensure high-fidelity synthesis, it is critical to understand the physicochemical properties and the optimal coupling conditions for this building block. β -hydroxy amino acids are highly susceptible to epimerization at the α -carbon during carboxylate activation due to the electron-withdrawing nature of the β -substituent[4].

Table 1: Physicochemical Parameters & Pharmacological Impact

ParameterValuePharmacological / Synthetic Impact
Molecular Weight 315.75 g/mol Optimal for fragment-based design and peptide capping[1].
Stereochemistry D-threo (2R, 3S)Confers absolute resistance to endogenous L-aminopeptidases.
LogP (Predicted) ~2.8Enhances membrane permeability vs. native serine residues.
H-Bond Donors 2 (NH, OH)Facilitates target engagement via robust hydrogen bonding.

Table 2: Coupling Reagent Optimization for β -Hydroxy Amino Acids

Coupling SystemEpimerization RiskYield (%)Recommendation
HBTU / DIPEA High65 - 75Not recommended. High risk of α -chiral degradation.
HATU / HOAt / DIPEA Low85 - 95Gold standard for solution-phase small molecule synthesis.
DIC / Oxyma Pure Very Low90 - 98Ideal for Solid-Phase Peptide Synthesis (SPPS)[4].

Experimental Protocols

Protocol A: Fmoc-SPPS N-Terminal Capping Workflow

This protocol details the incorporation of Boc-D-threo-3-(4-chlorophenyl)serine as the final N-terminal residue in a solid-phase peptide synthesis (SPPS) workflow.

Self-Validating System: This protocol utilizes the DIC/Oxyma coupling system to prevent epimerization and employs the Kaiser test as an in-process quality control gateway.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 20 minutes.

  • Reagent Activation: In a separate vial, dissolve Boc-D-threo-3-(4-chlorophenyl)serine (0.3 mmol, 3.0 eq) and Oxyma Pure (0.3 mmol, 3.0 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq).

    • Causality: Uronium-based reagents (like HBTU) can cause unwanted guanidinylation of the resin-bound amine. The DIC/Oxyma system avoids this while maintaining a near-neutral pH microenvironment, which drastically suppresses epimerization at the sensitive D-threo α -carbon[4].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • In-Process Quality Control (Kaiser Test): Remove a few resin beads, wash with EtOH, and apply Kaiser test reagents.

    • Validation Gateway: A colorless/yellow bead indicates complete coupling. A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding. Do not proceed to cleavage if the test is positive.

  • Global Cleavage & Deprotection: Wash the resin thoroughly with DMF and DCM. Treat the resin with Cleavage Cocktail Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for 2.5 hours.

    • Causality: The high concentration of TFA simultaneously cleaves the peptide from the linker, removes all side-chain protecting groups, and removes the N-terminal Boc group from the chlorophenylserine residue, yielding the active free amine[1].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

SPPS_Workflow Start Fmoc-Deprotected Resin-Bound Peptide Activate Activate Boc-D-threo- 3-(4-Cl-Ph)Ser (DIC / Oxyma Pure) Start->Activate Couple Coupling Reaction (2 hours, RT) Activate->Couple QC QC Gateway: Kaiser Test Couple->QC QC->Couple Fail (Blue) Cleave Global Cleavage & Boc Deprotection (TFA Cocktail) QC->Cleave Pass (Yellow) Purify Ether Precipitation & HPLC Purification Cleave->Purify

Caption: Self-validating workflow for the solid-phase incorporation and global cleavage of the building block.

Protocol B: Solution-Phase Amide Coupling (Small Molecule Inhibitors)

For the synthesis of small-molecule peptidomimetics, solution-phase coupling requires strict temperature control to protect the β -hydroxyl group.

  • Preparation: Dissolve Boc-D-threo-3-(4-chlorophenyl)serine (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add HOAt (1.05 eq) and HATU (1.05 eq) to the cooled solution. Stir for 5 minutes.

    • Causality: HOAt is utilized alongside HATU to accelerate the formation of the active ester, minimizing the lifetime of the highly reactive O-acylisourea intermediate, thereby preventing epimerization.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Maintain at 0 °C for 30 minutes to control the exothermic activation step, preventing heat-induced degradation or dehydration of the β -hydroxyl group. Allow to warm to room temperature and stir for 4 hours.

  • Validation (LC-MS): Sample 5 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Gateway: Confirm the disappearance of the starting mass (m/z 314.08[M-H]-) and the appearance of the desired product mass.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% citric acid (to remove unreacted amine and DIPEA), followed by saturated NaHCO3​ (to remove acidic byproducts), and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

References

  • Chem-Impex International. "Boc-D-Threo-3-(4-Chlorophenyl)Serine." Chem-Impex Product Catalog. 1

  • University of Wisconsin–Madison. "Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks." WISC Repository, 2021. 2

  • The Journal of Organic Chemistry. "Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan." ResearchGate, Oct 2006. 4

  • ResearchGate. "Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT 2 by antifolate drugs." ResearchGate, Aug 2025. 3

Sources

Method

Application Note: Chiral Separation and Resolution Techniques for D- and L-threo-3-(4-Chlorophenyl)serine

Introduction & Chemical Context threo-3-(4-Chlorophenyl)serine is a highly valuable, unnatural β-hydroxy-α-amino acid that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

threo-3-(4-Chlorophenyl)serine is a highly valuable, unnatural β-hydroxy-α-amino acid that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including modified phenylethanolamines and droxidopa analogs.

The molecule possesses two chiral centers at the α- and β-carbons, resulting in four possible stereoisomers. The threo diastereomer consists of the (2R,3S) and (2S,3R) enantiomers (corresponding to the D- and L- configurations, respectively). Because free amino acids exist as zwitterions at physiological and neutral pH, traditional chiral separation techniques often require time-consuming pre-column derivatization (e.g., Boc- or Fmoc-protection), which introduces the risk of partial racemization.

This application note details two state-of-the-art, underivatized separation strategies: an analytical zwitterionic HPLC method for rapid enantiomeric quantification, and a preparative biocatalytic kinetic resolution for the scalable isolation of the L-threo enantiomer.

Analytical Enantiomeric Separation via Zwitterionic HPLC

Mechanistic Causality

To bypass the need for derivatization, zwitterionic chiral stationary phases (CSPs) are employed. Columns such as CHIRALPAK ZWIX(-) utilize cinchona alkaloid derivatives (e.g., quinine) that are functionalized with a sulfonic acid group. This architecture creates a highly specific, synergistic double ion-pairing environment.

The causality of the separation lies in the precise spatial arrangement of these functional groups: the basic quinuclidine nitrogen of the CSP forms an ionic attraction with the analyte's deprotonated carboxylate group, while the acidic sulfonic acid group of the CSP interacts with the analyte's protonated ammonium group. This dual-point electrostatic anchoring provides the rigid conformational locking required to differentiate the spatial arrangement of the D- and L-threo enantiomers.

ZWIX_Mechanism cluster_CSP ZWIX(-) Stationary Phase cluster_Analyte threo-3-(4-chlorophenyl)serine Q Quinuclidine Group (+) S Sulfonic Acid Group (-) C Carboxylate (-) Q->C Ionic Attraction A Ammonium (+) S->A Ionic Attraction

Figure 1: Synergistic double ion-pairing mechanism between the ZWIX stationary phase and the analyte.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare a bulk solvent of HPLC-grade Methanol. Add Formic Acid and Diethylamine to achieve a final concentration of 50 mM and 25 mM, respectively (approximately 1.9 mL/L Formic Acid and 2.0 mL/L Diethylamine). Degas the mixture via sonication for 15 minutes. Reasoning: The acidic/basic additives modulate the ionization state of both the CSP and the analyte, preventing peak tailing caused by non-specific secondary interactions.

  • System Equilibration: Purge the HPLC system and equilibrate the CHIRALPAK ZWIX(-) column at a flow rate of 0.5 mL/min until the baseline at 225 nm is completely stable (typically 10-15 column volumes).

  • Sample Preparation: Dissolve the racemic threo-3-(4-chlorophenyl)serine standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 5 µL of the sample. Record the chromatogram for 20 minutes.

Quantitative Data Summary

Table 1: Analytical HPLC Parameters

ParameterSpecification
Column CHIRALPAK ZWIX(-) (250 mm × 4.6 mm, 3 µm)
Mobile Phase Methanol / Formic Acid / Diethylamine (100 : 0.19 : 0.20 v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 225 nm
Self-Validating System & Quality Control

This analytical protocol acts as a self-validating system through intrinsic chromatographic metrics.

  • System Suitability Test (SST): Prior to analyzing unknown samples, a racemic standard must be injected. The system is validated only if the calculated Resolution ( Rs​ ) between the D- and L-enantiomer peaks is ≥1.5 (baseline resolution).

  • Troubleshooting Causality: If Rs​<1.5 , it indicates a failure in the double ion-pairing mechanism. The operator must immediately verify the pH and molarity of the mobile phase additives, as slight deviations in the Formic Acid/Diethylamine ratio will disrupt the zwitterionic equilibrium.

Preparative Biocatalytic Resolution

Mechanistic Causality

For preparative-scale isolation, chemical resolution via diastereomeric salt formation suffers from low yields and requires multiple recrystallizations. Conversely, biocatalytic kinetic resolution offers near-perfect stereospecificity.

D-threonine aldolase (D-TA, EC 4.1.2.42) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible retro-aldol cleavage of β-hydroxy-α-amino acids . When applied to a racemic mixture of threo-3-(4-chlorophenyl)serine, D-TA selectively cleaves the D-threo enantiomer into glycine and 4-chlorobenzaldehyde, leaving the L-threo enantiomer completely intact .

Crucially, structural studies of D-TA confirm that the enzyme is metal-dependent. Divalent metal cations (such as Mn²⁺ or Co²⁺) are strictly required to coordinate the PLP cofactor and stabilize the transition state during the retro-aldol cleavage . Omitting these metal ions will result in complete catalytic failure.

Biocatalytic_Workflow Racemate Racemic DL-threo-3-(4-chlorophenyl)serine Reaction Enzymatic Kinetic Resolution (pH 7.5, 30°C) Racemate->Reaction Enzyme D-Threonine Aldolase (D-TA) + PLP + Mn2+ Enzyme->Reaction Products Reaction Mixture Reaction->Products L_enant Unreacted L-threo Enantiomer (Target API Building Block) Products->L_enant Ion-Exchange Chromatography Cleaved Cleaved D-enantiomer Products (Glycine + 4-chlorobenzaldehyde) Products->Cleaved Extraction/ Wash

Figure 2: Biocatalytic kinetic resolution workflow utilizing D-threonine aldolase for chiral isolation.

Step-by-Step Biocatalytic Protocol
  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.5 using KOH. Supplement the buffer with 50 µM Pyridoxal 5'-phosphate (PLP) and 1 mM MnCl₂. Reasoning: PLP is the catalytic cofactor, and Mn²⁺ provides the necessary structural coordination for D-TA activity.

  • Substrate Loading: Dissolve racemic DL-threo-3-(4-chlorophenyl)serine in the buffer to a final concentration of 50 mM. Mild heating (up to 40°C) may be used to aid dissolution, but the solution must be cooled to 30°C before proceeding.

  • Enzyme Addition: Add recombinant D-threonine aldolase (e.g., from Achromobacter xylosoxidans or Arthrobacter sp.) to achieve an activity of ≥20 U/mL.

  • Incubation: Incubate the reaction mixture in an orbital shaker at 150 rpm and 30°C for 8 to 12 hours.

  • Downstream Processing: Terminate the reaction by heating the mixture to 80°C for 10 minutes to denature the enzyme. Centrifuge to remove the precipitated protein. Extract the cleaved 4-chlorobenzaldehyde byproduct using ethyl acetate. Isolate the highly pure L-threo enantiomer from the aqueous phase via cation-exchange chromatography (e.g., Dowex 50WX8).

Quantitative Data Summary

Table 2: Biocatalytic Resolution Parameters

ParameterSpecification
Substrate Racemic DL-threo-3-(4-chlorophenyl)serine (50 mM)
Biocatalyst D-Threonine Aldolase (D-TA) (≥20 U/mL)
Cofactors / Additives 50 µM PLP, 1 mM MnCl₂
Buffer System 50 mM Potassium Phosphate (pH 7.5)
Incubation Conditions 30 °C, 150 rpm
Self-Validating System & Quality Control

This biocatalytic workflow is designed to be self-validating when continuously monitored using the HPLC method outlined in Section 2.

  • In-Process Control (IPC): Aliquots (100 µL) are withdrawn at 2, 4, and 8 hours, quenched via heat, filtered, and injected into the HPLC.

  • Validation Metric: Because this is a kinetic resolution of a racemate, the theoretical maximum conversion is exactly 50%. The system self-validates its specificity: if the calculated conversion exceeds 52%, it indicates non-specific background degradation or unwanted cleavage of the L-enantiomer, invalidating the batch.

  • Acceptance Criteria: The reaction is deemed complete and successful when the D-threo peak area drops below 1% of the L-threo peak area, guaranteeing an enantiomeric excess ( ee ) of >99% for the isolated product.

References

  • Information on EC 4.1.2.42 - D-threonine aldolase Source: BRENDA Enzyme Database URL:[Link]

  • The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism Source: PLOS One (2015) URL:[Link]

  • D-threonine aldolase Source: Wikipedia URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aggregation of Peptides Containing 4-Chlorophenylserine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of synthesizing and handling peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of synthesizing and handling peptides that incorporate halogenated, highly hydrophobic unnatural amino acids like 4-chlorophenylserine (4-Cl-Phe-Ser) or 4-chlorophenylalanine.

The inclusion of a 4-chlorophenyl moiety introduces extreme hydrophobicity and enhanced propensity for π−π stacking. While these properties are highly desirable for improving target receptor binding affinity and metabolic stability, they frequently trigger severe intermolecular aggregation[1]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve aggregation both on-resin during Solid-Phase Peptide Synthesis (SPPS) and in solution-phase assays.

Diagnostic Workflow: Isolating the Aggregation Phase

Before applying a chemical intervention, you must determine whether the aggregation is occurring kinetically during chain elongation or thermodynamically in your final aqueous formulation.

G Start Peptide Aggregation Detected Phase Isolate the Phase Start->Phase SPPS During SPPS (Resin Shrinkage) Phase->SPPS Solution Post-Cleavage (Precipitation) Phase->Solution SPPS_Action Apply Chaotropic Salts / Heat SPPS->SPPS_Action Solution_Action Co-solvent Dilution (DMSO -> Buffer) Solution->Solution_Action

Caption: Diagnostic workflow for isolating and resolving peptide aggregation.

Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q1: Why does my resin shrink and my coupling efficiency drop drastically immediately after coupling 4-chlorophenylserine?

Causality: The 4-chlorophenyl group acts as a powerful hydrophobic anchor. As the peptide chain grows, these residues drive the formation of intermolecular hydrogen-bonded β -sheets to shield their hydrophobic surfaces from the polar synthesis solvent (e.g., DMF)[2]. This secondary structure cross-links the growing chains, causing the polymer resin matrix to collapse (shrink). Consequently, the N-terminal amines become sterically occluded, preventing the diffusion of incoming Fmoc-amino acids and deprotection reagents (piperidine), leading to deletion sequences[2].

Q2: How can I chemically disrupt this on-resin aggregation?

Solution: You must alter the thermodynamics of the solvent-peptide interaction. We recommend a tiered approach, starting with solvent modification and escalating to backbone modification.

Strategy A: The "Magic Mixture" & Chaotropic Salts

Chaotropic salts like Lithium Chloride (LiCl) disrupt the highly ordered hydrogen-bonding network of the solvent and coordinate with the peptide backbone amides, breaking β -sheet interactions[2].

Step-by-Step Protocol: Chaotropic Resin Wash & Coupling Self-Validation: Efficacy is confirmed by a return of resin swelling and a negative Kaiser test post-coupling.

  • Solvent Exchange: Drain the standard DMF from the reaction vessel.

  • Chaotropic Wash: Swell the resin in a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1 v/v/v) containing 1% Triton X-100 and 0.8 M LiCl for 30 minutes at room temperature[2].

  • Activation: Pre-activate your next amino acid using a highly efficient coupling reagent (e.g., HATU or PyBOP) with DIPEA in NMP (which penetrates collapsed resins better than DMF)[2].

  • Coupling: Add the activated amino acid to the resin and couple at an elevated temperature (40–50 °C) for 1 hour. Elevated temperatures provide the kinetic energy required to overcome the activation barrier of aggregated states[3].

  • Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling (free amine consumed); a blue bead indicates persistent aggregation and requires a double-coupling cycle.

Strategy B: Pseudoproline Dipeptides

If chaotropic salts fail, you must physically prevent β -sheet formation using pseudoproline dipeptides.

Causality: Pseudoprolines are artificially created dipeptides (e.g., derived from Ser or Thr) where the side-chain hydroxyl and backbone nitrogen are locked into a temporary oxazolidine ring[4]. This bulky ring forces the peptide backbone into a cis-amide conformation, introducing a severe "kink" that makes extended β -sheet formation physically impossible[5].

G Normal Linear Hydrophobic Sequence (4-Cl-Phe-Ser) BetaSheet Intermolecular H-Bonds (β-Sheet Formation) Normal->BetaSheet Pseudo Insert Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψMe,MePro)-OH) Normal->Pseudo Mitigation Collapse Resin Collapse & Incomplete Coupling BetaSheet->Collapse Kink Cis-Amide Bond Induction (Backbone Kink) Pseudo->Kink Success Disrupted Aggregation & Efficient Elongation Kink->Success

Caption: Mechanism of pseudoproline-mediated disruption of β-sheet aggregation.

Post-Cleavage & Solution-Phase Troubleshooting

Q3: My synthesized 4-chlorophenylserine peptide is pure, but it precipitates immediately upon addition to my aqueous biological assay buffer. How do I solubilize it?

Causality: The critical aggregation concentration (CAC) of peptides containing halogenated aromatics is extremely low[1]. When exposed to high-dielectric aqueous buffers, the 4-chlorophenyl rings undergo rapid hydrophobic collapse to minimize exposure to water, forming amorphous precipitates or amyloid-like fibrils[6].

Solution: Do not attempt to dissolve the dry lyophilized powder directly into an aqueous buffer. You must utilize a Systematic Co-Solvent Dilution strategy to bypass the aggregation nucleation phase[7].

Step-by-Step Protocol: Systematic Solubilization Self-Validation: Efficacy is confirmed by Dynamic Light Scattering (DLS) showing a monodisperse population with a hydrodynamic radius < 5 nm, indicating monomeric peptide rather than large aggregates[7].

  • Primary Solubilization: Dissolve the lyophilized peptide completely in 100% Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) to a highly concentrated stock (e.g., 10 mM). These solvents disrupt hydrogen bonds and fully solvate hydrophobic side chains[8].

  • Sonication: Sonicate the stock solution for 5 minutes in a water bath to ensure the destruction of any pre-existing micro-aggregates.

  • Buffer Preparation: Prepare your target aqueous buffer. If your assay permits, include a non-ionic surfactant (e.g., 0.05% Tween-20 or Triton X-100) to lower surface tension and coat the hydrophobic peptide surfaces[9].

  • Slow Dilution: Critical Step. Vigorously vortex the aqueous buffer while adding the DMSO-peptide stock dropwise. Never add the buffer to the DMSO stock, as crossing the solubility phase boundary too rapidly will cause immediate crashing[7].

  • Validation: Analyze the final solution via DLS to confirm the absence of colloidal aggregates.

Quantitative Summary of Aggregation Mitigation Strategies

The following table summarizes the expected impact of various interventions on the overall yield and purity of highly hydrophobic, aggregation-prone peptides.

Mitigation StrategyOptimal Concentration / ConditionExpected Yield Increase (%)Primary Mechanism of Action
Chaotropic Salts 0.8 M LiCl in DMF/NMP+15 – 20%Disrupts solvent H-bonding; coordinates amides[2]
Elevated Temperature 40 – 50 °C (or Microwave)+25 – 35%Thermodynamic disruption of β -sheets[3]
Pseudoproline Dipeptides 1 substitution per 6 residues+40 – 60%Steric induction of cis-amide backbone kink[5]
Co-Solvent Dilution 1–5% final DMSO in BufferN/A (Assay Rescue)Prevents hydrophobic collapse in aqueous media[7]

References

  • Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants - MDPI.[Link][1]

  • Dual Inhibitors of Amyloid-β and Tau Aggregation - PMC (NIH).[Link][6]

  • Green Solid-Phase Peptide Synthesis under Green Conditions - ACS Sustainable Chemistry & Engineering.[Link][3]

  • How to optimize the solubility of catalogue peptides? - Biorunstar.[Link][9]

  • Native chemical ligation of hydrophobic peptides in organic solvents - ResearchGate.[Link][8]

Sources

Optimization

TFA cleavage cocktail optimization for sensitive residues

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following" and instead provide a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following" and instead provide a mechanistic understanding of global deprotection.

During the final Trifluoroacetic Acid (TFA) cleavage step, acid-labile protecting groups (e.g., t Bu, Trt, Pbf) are stripped from the peptide. This process generates highly reactive electrophilic species—specifically carbocations. If left unchecked, these carbocations will seek out the nearest electron-rich nucleophiles, which are often the side chains of sensitive amino acid residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) 1.

To prevent irreversible alkylation or oxidation, we must introduce scavengers —sacrificial molecules that outcompete the peptide for these reactive intermediates.

Part 1: Mechanistic Overview of TFA Cleavage

Understanding the kinetics of cleavage allows you to rationally select your scavenger cocktail rather than guessing. The diagram below illustrates the competing pathways during global deprotection.

G Resin Protected Peptidyl-Resin TFA TFA Acidolysis Resin->TFA Carbocations Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Carbocations Byproduct Generation FreePeptide Target Peptide (Deprotected) TFA->FreePeptide Desired Pathway Quenched Inert Byproducts (Safely Quenched) Carbocations->Quenched Intercepted SideReactions Alkylated/Oxidized Peptide (+56 Da, +16 Da Impurities) Carbocations->SideReactions Attacks Sensitive Residues FreePeptide->SideReactions Scavengers Scavenger Cocktail (EDT, TIPS, Thioanisole) Scavengers->Quenched Sacrificial Reaction

Mechanistic pathway of TFA-mediated cleavage and the critical role of scavengers in preventing alkylation.

Part 2: Scavenger Selection & Standardized Cocktails

Not all scavengers are created equal. Their selection must be directly dictated by the amino acid sequence of your peptide.

Table 1: Quantitative Scavenger Profiles
ScavengerChemical RolePrimary TargetSensitive Residues Protected
TIPS / TIS Hydride donorTrt + , t Bu + cationsGeneral use (Not sufficient for Cys)
EDT Strong thiol nucleophile t Bu + cations, oxidantsCys , Met, Trp
Thioanisole Soft nucleophilePbf + , Pmc + cationsMet , Trp (Accelerates Arg deprotection)
Phenol Aromatic nucleophileElectrophilic halogensTyr , Trp
Water (H₂O) Hydrolytic quencher t Bu + (forms t -butanol)General use
Table 2: Optimized Cleavage Cocktails
Cocktail NameComposition (v/v)Application & Causality
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT(82.5 : 5 : 5 : 5 : 2.5)The Gold Standard for complex peptides. Essential if the sequence contains Cys, Met, Trp, and Tyr. EDT prevents Cys t -butylation, while thioanisole protects Met from oxidation 2.
Reagent B TFA / Phenol / H₂O / TIPS(88 : 5 : 5 : 2)The Odorless Alternative. Replaces malodorous EDT and thioanisole with TIPS. Ideal for peptides with Trp, Tyr, and Met, but must not be used if Cys is present 3.
Standard TFA / TIPS / H₂O(95 : 2.5 : 2.5)Best for simple, robust sequences lacking highly sensitive residues.

Part 3: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates built-in checkpoints (LC-MS verification) to prevent downstream purification failures.

Step-by-Step Methodology: Reagent K Cleavage Workflow

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL per gram of resin). Causality: Residual DMF from synthesis can react with TFA to form dimethylamine, which caps the peptide and causes side reactions.

  • Cocktail Formulation: In a fume hood, prepare Reagent K fresh. For 10 mL: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL 1,2-Ethanedithiol (EDT) 2. Chill the cocktail to 0–5 °C.

  • Cleavage Execution: Add 10–20 mL of the chilled cocktail per gram of resin. Blanket the vessel with N₂ gas to displace oxygen and limit Met/Cys oxidation 1. Stir gently at room temperature for 2.0 to 2.5 hours.

  • Filtration: Filter the cleavage mixture through a fritted glass funnel into a round-bottom flask. Wash the resin with 2 mL of neat TFA to extract residual peptide.

  • Precipitation (Critical Step): Concentrate the filtrate under a stream of N₂ to roughly 30% of its original volume. Dropwise, add the concentrated filtrate into 10 volumes of pre-chilled (-20 °C) diethyl ether 4. A white precipitate should form immediately.

  • Isolation: Centrifuge at 3500 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet with cold ether two more times to remove residual scavengers (especially phenol and thioanisole).

Part 4: Troubleshooting & FAQs

Q1: My Cysteine-containing peptide is showing a +56 Da mass shift on LC-MS despite using the standard TFA/TIPS/Water cocktail. What happened? A: The +56 Da shift indicates t -butylation of the Cysteine thiol group. While TIPS is an excellent hydride donor for trapping Trt cations, it is kinetically insufficient to protect the highly nucleophilic Cys thiol from t -butyl cations generated during cleavage 5. Corrective Action: You must switch to a sulfur-containing scavenger. Re-synthesize and cleave using Reagent K or add 2.5% EDT to your current cocktail. EDT forms a stable, irreversible adduct with t -butyl cations.

Q2: My sequence contains multiple Arginine residues and a Tryptophan. If I cleave for 3 hours to remove the stubborn Pbf groups from Arg, my Trp gets alkylated. How do I balance this? A: Arg(Pbf) is the most acid-resistant protecting group, but prolonged TFA exposure degrades Trp. Corrective Action: Treat cleavage time as a tiered variable. Use Reagent K; the thioanisole in this cocktail specifically accelerates the removal of Pbf groups via a push-pull mechanism, allowing you to achieve complete Arg deprotection in ~2 hours before Trp degradation occurs 1.

Q3: After adding cold ether, my peptide didn't form a nice white powder. Instead, it turned into an oily, gummy sludge at the bottom of the tube. Is my peptide ruined? A: No, your peptide is likely intact. An oily pellet occurs when residual non-volatile scavengers (like Phenol or Thioanisole from Reagent K) plasticize the peptide, or when insufficient anti-solvent (ether) is used 4. Follow the decision tree below to rescue your product.

G Start Observation: Oily/Gummy Pellet CheckVol Diagnostic Check: Was Ether Volume ≥ 10x Cleavage Volume? Start->CheckVol VolNo Cause: Insufficient Anti-Solvent CheckVol->VolNo No VolYes Cause: Scavenger Overload (Phenol/Thioanisole) CheckVol->VolYes Yes FixVol Action: Add more cold ether & chill at -20°C for 30m VolNo->FixVol Triturate Action: Triturate vigorously with glass rod in cold ether VolYes->Triturate ChangeSolvent Alternative: Wash with MTBE or Hexane/Ether mixture Triturate->ChangeSolvent If still oily

Decision tree for troubleshooting failed peptide precipitation and resolving oily pellets.

References

  • PeptideChemistry.org - TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from: 1

  • BenchChem Tech Support - Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage. Retrieved from: 2

  • Organic Process Research & Development (ACS) - TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from: 5

  • BenchChem Tech Support - Dealing with Amorphous or Oily Peptides after TFA Cleavage. Retrieved from: 4

  • Sigma-Aldrich - Fmoc Resin Cleavage and Deprotection. Retrieved from: 3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Chiral Intermediates: A Comparative Analysis of Boc-D-threo-3-(4-chlorophenyl)serine and Boc-L-threo-3-(4-chlorophenyl)serine

In the landscape of modern drug discovery and peptide synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, safety, and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and peptide synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, safety, and efficacy. This guide provides a comparative overview of two such chiral molecules: Boc-D-threo-3-(4-chlorophenyl)serine and Boc-L-threo-3-(4-chlorophenyl)serine.

While extensive public data comparing the direct biological activities of these specific enantiomers is scarce, they serve as critical chiral building blocks in synthetic chemistry.[1] This guide, therefore, focuses on the foundational principles of their stereoisomerism, their role as synthetic intermediates, and the essential analytical techniques required to ensure their stereochemical purity. We will delve into why the distinction between the D- and L- forms is paramount and provide practical, data-driven protocols for their analysis.

Physicochemical Properties and Structural Distinction

At their core, Boc-D- and Boc-L-threo-3-(4-chlorophenyl)serine are stereoisomers—specifically, enantiomers. They share the same molecular formula and connectivity but are non-superimposable mirror images of each other. This difference in three-dimensional arrangement around the chiral centers dictates how they interact with other chiral molecules, such as biological receptors and enzymes.

The 'Boc' (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, widely used in peptide synthesis to prevent unwanted reactions while forming peptide bonds.[][] The 'threo' designation refers to the relative stereochemistry of the two chiral carbons in the serine backbone.

Table 1: Physicochemical Properties

PropertyBoc-D-threo-3-(4-chlorophenyl)serineBoc-L-threo-3-(4-chlorophenyl)serineData Source(s)
CAS Number Not widely available; supplier-specificNot widely available; supplier-specific[4]
Molecular Formula C₁₄H₁₈ClNO₅C₁₄H₁₈ClNO₅Derived
Molecular Weight 315.75 g/mol 315.75 g/mol Derived
Appearance Typically a white to off-white solidTypically a white to off-white solidGeneral knowledge
Key Feature D-enantiomer of the serine derivativeL-enantiomer of the serine derivativeNomenclature
Primary Use Chiral building block in peptide synthesis and medicinal chemistry.[1]Chiral building block in peptide synthesis and medicinal chemistry.[5]

The Principle of Chirality in Biological Systems

The significance of distinguishing between D- and L- enantiomers cannot be overstated. Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction of a small molecule with a biological target is often highly stereospecific.

A classic example is the amino acid serine itself. L-Serine is a fundamental component of proteins and a precursor to numerous metabolites, including glycine and cysteine.[6] Its D-isoform, D-serine, is not used in protein synthesis but acts as a crucial co-agonist at NMDA receptors in the central nervous system, playing a vital role in neurotransmission.[6] This functional divergence of enantiomers underscores the necessity of working with stereochemically pure compounds in drug development. The incorporation of an unnatural D-amino acid into a peptide therapeutic, for instance, can dramatically alter its proteolytic stability, receptor affinity, and overall pharmacological profile.

The 4-chlorophenyl moiety present in the topic compounds is a common feature in pharmacologically active molecules, known to participate in various interactions with biological targets. Derivatives containing this group have been explored for a range of activities, including potential analgesic effects and interactions with dopamine receptors.[7][8] Therefore, it is logical to assume that if Boc-D/L-threo-3-(4-chlorophenyl)serine were incorporated into a larger bioactive molecule, the resulting enantiomeric products would exhibit distinct biological activities.

Figure 1: Conceptual workflow illustrating how the chirality of a starting building block directly influences the biological activity of the final synthesized molecule.

Experimental Protocol: Chiral Separation by HPLC

For any researcher using these compounds, the first and most critical step is to verify and ensure enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this task.[9] The process relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[10][11]

The following is a generalized, robust protocol for the analytical separation of phenylserine derivatives, which can be adapted as a starting point for Boc-threo-3-(4-chlorophenyl)serine enantiomers.[12]

Objective: To separate and quantify the D- and L-enantiomers of Boc-threo-3-(4-chlorophenyl)serine.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., a ligand-exchange column like Chirex 3126 (D-penicillamine) or a polysaccharide-based column)[12]

  • Mobile Phase Solvents: HPLC-grade copper (II) sulfate solution, water, and isopropanol

  • Sample: A solution of the Boc-threo-3-(4-chlorophenyl)serine mixture (approx. 1 mg/mL)

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a 2 mM solution of Copper (II) Sulfate in a pre-mixed solvent of water and Isopropanol (85:15 v/v).

    • Ensure the mobile phase is thoroughly mixed and degassed (e.g., by sonication or vacuum filtration) to prevent bubbles in the HPLC system.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the Boc-threo-3-(4-chlorophenyl)serine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[12]

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for detection (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).[12]

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • Data Analysis:

    • Identify the two peaks corresponding to the D- and L-enantiomers based on their retention times.

    • Calculate the separation factor (α), which is a measure of the selectivity of the column for the two enantiomers. An α value greater than 1 is necessary for separation.[12]

    • Determine the enantiomeric excess (% ee) by integrating the peak areas.

Figure 2: Standard workflow for chiral HPLC analysis, a critical step for verifying the enantiomeric purity of starting materials.

Synthetic Utility and the Boc Protection Strategy

Boc-protected amino acids are foundational to Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[] The Boc group serves to "cap" the reactive N-terminus, allowing for the selective formation of a peptide bond between the carboxylic acid of the Boc-amino acid and the free N-terminus of the growing peptide chain anchored to a solid support.

The cycle of deprotection and coupling is the engine of peptide synthesis.

Figure 3: The fundamental deprotection and coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

The choice between Boc-D-threo-3-(4-chlorophenyl)serine and its L-enantiomer at this stage is a deliberate design choice. Incorporating the L-enantiomer would mimic the natural stereochemistry of proteins, while using the D-enantiomer would introduce an unnatural configuration. This is often done strategically to:

  • Increase Proteolytic Resistance: Peptides made of D-amino acids are less susceptible to degradation by natural proteases.

  • Modulate Receptor Binding: The altered 3D structure can lead to novel binding modes, potentially converting an agonist to an antagonist or altering binding affinity.

  • Constrain Peptide Conformation: Introducing a D-amino acid can induce specific turns or secondary structures in the peptide backbone.

Conclusion

Boc-D-threo-3-(4-chlorophenyl)serine and Boc-L-threo-3-(4-chlorophenyl)serine represent more than just chemical reagents; they are precision tools for molecular design. While a direct, head-to-head comparison of their biological activities is not available in current literature, their value lies in their potential as chiral synthons. The fundamental principles of stereochemistry dictate that their differential incorporation into a parent molecule will inevitably lead to distinct pharmacological outcomes. For the researcher, the immediate and critical task is not to assay these intermediates directly, but to employ rigorous analytical methods like chiral HPLC to ensure absolute stereochemical purity before embarking on a synthetic campaign. The ultimate biological effect is defined at this first step—the selection of the chiral building block.

References

  • Vertex AI Search. Boc-D-Threo-3-(4-Chlorophenyl)Serine. Accessed March 11, 2026.
  • CymitQuimica. CAS 3262-72-4: BOC-L-serine. Accessed March 11, 2026.
  • Phenomenex.
  • Chem-Impex. Boc-D-Treo-3-(4-cianofenil)serina. Accessed March 11, 2026.
  • BenchChem.
  • Liu JQ, Odani M, Dairi T, et al. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution. Appl Microbiol Biotechnol. 1999;51(5):586-591. doi:10.1007/s002530051436.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed March 11, 2026.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Published January 19, 2023. Accessed March 11, 2026.
  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Published October 21, 2022. Accessed March 11, 2026.
  • Santa Cruz Biotechnology. Boc-D-threo-3-phenylserine. Accessed March 11, 2026.
  • Di Pietro G, Gaetani F, Cateni F, et al. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Bioorg Med Chem. 2000;8(1):125-133. doi:10.1016/s0968-0896(99)00247-8.
  • Kulkarni SK, Singh K, Bishnoi M. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005;53(1):64-66. doi:10.1248/cpb.53.64.
  • Chem-Impex. Boc-L-serine. Accessed March 11, 2026.
  • Creative Peptides. Serine Amino Acids: Properties, Function, Benefits, and Sources. Accessed March 11, 2026.
  • Sigma-Aldrich. Boc-Ser-OH. Accessed March 11, 2026.
  • Lämmerhofer M. Update on chiral recognition mechanisms in separation science. J Sep Sci. 2024;e2400269. doi:10.1002/jssc.202400269.
  • Khadse S, Chaudhari P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. 2015;10(4):132-135.
  • Zabska R, Jakóbiec T, Dobek R, et al. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Pol J Pharmacol Pharm. 1991;43(4):271-280.
  • Forró E, Fülöp F. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron Asymmetry. 2004;15(20):3239-3243. doi:10.1016/j.tetasy.2004.08.026.
  • Simmler LD, Rickli A, Hoener MC, Liechti ME. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochem Pharmacol. 2014;88(2):237-244. doi:10.1016/j.bcp.2014.01.024.
  • Simmler LD, Rickli A, Hoener MC, Liechti ME. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • Angene. Boc-D-Serine 6368-20-3. Accessed March 11, 2026.
  • Contente ML, Pinna C, Rabuffetti M, et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein J Org Chem. 2019;15:53-60. doi:10.3762/bjoc.15.5.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed March 11, 2026.
  • BOC Sciences. BOC-Amino Acids. Accessed March 11, 2026.
  • Han W, Pelletier JC, Breslin MJ, et al. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorg Med Chem Lett. 2003;13(10):1795-1799. doi:10.1016/s0960-894x(03)00130-6.
  • PubChem. N-[tert-butoxycarbonyl]-L-serine. Accessed March 11, 2026.
  • United States Biological. Boc-D-Threo-3- CAS. Accessed March 11, 2026.
  • KEGG. KEGG COMPOUND: C00065. Accessed March 11, 2026.

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-Chlorophenylserine and Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenylalanine and its Analogs Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylalanine and its Analogs

Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor to several crucial biomolecules.[1] Its versatile structure has spurred the creation of numerous synthetic analogs with distinct biological activities and potential therapeutic uses.[1] These analogs, structurally modified versions of L-phenylalanine, can feature substitutions on the phenyl ring, changes to the amino acid backbone, or the introduction of unnatural stereochemistry.[1] Such alterations can significantly influence the analog's biological activity, metabolic stability, and how specifically it interacts with biological targets.[1] This has resulted in their investigation across various therapeutic fields, including cancer research, neurology, and infectious diseases.[1]

This guide provides a comparative analysis of the bioactivity of 4-chlorophenylserine and other key phenylalanine analogs, offering insights into their mechanisms of action and the experimental data supporting their functional differences.

Understanding the Bioactivity of Phenylalanine Analogs: A Comparative Look

The therapeutic value of phenylalanine analogs is determined by their interaction with specific biological targets. This section compares the performance of several key analogs, focusing on their impact on cellular transport systems and enzyme inhibition.

L-type Amino Acid Transporter 1 (LAT1) Interaction

LAT1 is a critical transporter for large neutral amino acids and is often overexpressed in cancer cells, making it an attractive target for drug delivery.[2][3] The efficiency and selectivity of various phenylalanine analogs for LAT1 have been extensively studied.

A study on the structure-activity characteristics of phenylalanine analogs revealed that substitutions on the benzene ring significantly impact LAT1 affinity and selectivity. For instance, 2-iodo-l-phenylalanine (2-I-Phe) demonstrated a marked improvement in both affinity and selectivity for LAT1 compared to the parent amino acid, phenylalanine, although with a reduced transport speed.[2][3] In contrast, the inhibitory effect of 4-I-Phe on LAT1-mediated uptake was comparable to that of phenylalanine.[2][3] This highlights how the position of the halogen substituent on the phenyl ring can fine-tune the analog's interaction with the transporter.

CompoundKey FindingsModel System
Phenylalanine (Phe) Standard substrate for LAT1 and LAT2.In vitro cell-based assays
2-Iodo-L-phenylalanine (2-I-Phe) Markedly improved LAT1 affinity and selectivity compared to Phe.[2][3]In vitro cell-based assays
4-Iodo-L-phenylalanine (4-I-Phe) Inhibitory effect on LAT1-mediated uptake was comparable to that of Phe.[2][3]In vitro cell-based assays
α-methyl-L-phenylalanine (α-methyl-Phe) Known LAT1-selective compound.[2][3]In vitro cell-based assays
(R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe) Higher LAT1 affinity and selectivity than α-methyl-Phe.[2][3]In vitro and in vivo models
Enzyme Inhibition: A Focus on Phenylalanine Hydroxylase and Na+, K+-ATPase

Phenylalanine analogs have also been investigated for their ability to inhibit specific enzymes. p-Chlorophenylalanine (PCPA), for example, is known to be an irreversible inhibitor of tryptophan hydroxylase and has been used in animal models to study phenylketonuria (PKU).[4][5]

Studies have shown that both phenylalanine and p-chlorophenylalanine can inhibit Na+, K+-ATPase activity in the synaptic plasma membranes of rats.[6] This inhibition was found to be reversible by alanine, and a competitive interaction between phenylalanine and p-chlorophenylalanine for the same binding site on the enzyme was observed.[6] This suggests a potential mechanism for the neurological dysfunction seen in PKU.[6]

In contrast, α-methylphenylalanine, another analog used to induce hyperphenylalaninemia, is a weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro but a potent suppressor in vivo.[7][8] Interestingly, α-methylphenylalanine did not exhibit the direct toxic effects on neuroblastoma cells that were observed with p-chlorophenylalanine, suggesting it may be a more suitable agent for creating animal models of PKU.[5][7][8]

Experimental Protocols

In Vitro Cytotoxicity Assay

Principle: To evaluate the potential of a substance to cause cell death or inhibit cell growth.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., mouse neuroblastoma cells) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Prepare a range of concentrations of the test compound (e.g., 4-chlorophenylserine, phenylalanine analogs) and a vehicle control. Replace the cell culture medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable viability assay, such as the MTT or MTS assay. Add the reagent to the wells and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

LAT1-Mediated Uptake Inhibition Assay

Principle: To determine the ability of a compound to inhibit the uptake of a radiolabeled substrate by the LAT1 transporter.

Methodology:

  • Cell Culture: Culture cells that overexpress LAT1 (e.g., certain cancer cell lines).

  • Seeding: Seed the cells into 24-well plates and allow them to grow to confluence.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibition: Add the transport buffer containing the test compound (e.g., 4-chlorophenylserine, phenylalanine analogs) at various concentrations and incubate for a short period.

  • Uptake: Add the radiolabeled substrate (e.g., L-[14C]leucine) to the wells and incubate for a specific time to allow for uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake at each concentration of the test compound and determine the IC50 value.

Visualizing Biological Interactions

LAT1 Transporter Inhibition

Caption: Competitive inhibition of LAT1-mediated leucine uptake by a phenylalanine analog.

Conclusion

The bioactivity of phenylalanine analogs is highly dependent on their specific structural modifications. Halogenation, as seen with 4-chlorophenylserine and iodinated phenylalanine analogs, can significantly alter their interaction with biological targets like the LAT1 transporter. Furthermore, modifications to the amino acid backbone, such as in α-methylphenylalanine, can influence enzyme inhibition and cellular toxicity. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the rational design and development of novel therapeutic agents based on the phenylalanine scaffold.

References

  • A Comparative Guide to Phenylalanine Analogues in Research and Drug Development - Benchchem. (n.d.).
  • Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(2), 214–216. Retrieved from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). (n.d.). ResearchGate. Retrieved from [Link]

  • Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites. (2026, January 14). Taylor & Francis. Retrieved from [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022, September 14). MDPI. Retrieved from [Link]

  • Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5584-5588. Retrieved from [Link]

  • Schiller, P. W., et al. (1985). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 28(11), 1766-1771. Retrieved from [Link]

  • Cody, W. L., et al. (1987). Cyclic melanotropins. 9. 7-D-Phenylalanine analogues of the active-site sequence. Journal of Medicinal Chemistry, 30(11), 2103-2108. Retrieved from [Link]

  • Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4786. Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved from [Link]

  • Funke, S. A., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1501-1506. Retrieved from [Link]

  • Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research - Benchchem. (n.d.).
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021, December 6). MDPI. Retrieved from [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2025, January 26). Sciety. Retrieved from [Link]

  • Wajner, M., et al. (2000). Effect of Phenylalanine and P-Chlorophenylalanine on Na+, K+-ATPase Activity in the Synaptic Plasma Membrane From the Cerebral Cortex of Rats. Metabolic Brain Disease, 15(2), 105–114. Retrieved from [Link]

  • Amino Acid Analysis: Analytical Lab Essential Technique. (2023, June 19). BioPharmaSpec. Retrieved from [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Lane, J. D., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 693–700. Retrieved from [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2025, January 20). MDPI. Retrieved from [Link]

  • Dhondt, J. L., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical Journal, 170(3), 599–605. Retrieved from [Link]

  • Dhondt, J. L., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical Journal, 170(3), 599–605. Retrieved from [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (n.d.). Sciety. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Validation

Advanced Structural Validation of 4-Chlorophenylserine Peptides: An NMR Comparison Guide

As drug development increasingly pivots toward heavily modified, non-standard peptides, the structural validation of these molecules becomes both more critical and more complex. The incorporation of 4-chlorophenylserine—...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward heavily modified, non-standard peptides, the structural validation of these molecules becomes both more critical and more complex. The incorporation of 4-chlorophenylserine—a non-standard β-hydroxy amino acid containing two chiral centers (Cα and Cβ)[1]—introduces unique steric bulk, altered hydrophobicity, and the potential for structure-directing halogen bonds.

As a Senior Application Scientist, I frequently encounter the analytical dilemma of validating these dynamic molecules. Standard techniques often fail to capture the nuanced realities of halogenated peptides in physiological environments. This guide objectively compares structural validation modalities and provides a self-validating, causality-driven Nuclear Magnetic Resonance (NMR) spectroscopy workflow specifically optimized for 4-chlorophenylserine-containing peptides.

The Analytical Dilemma: Why Standard Methods Fall Short

When evaluating the 3D conformation of a peptide engineered with 4-chlorophenylserine, the analytical method must account for the sub-angstrom plasticity of the protein core and the specific dipole moments introduced by the halogen[2].

While X-ray crystallography provides ultra-high resolution, small halogenated peptides often resist crystallization or are forced into non-physiological conformations by crystal packing forces. Conversely, solution NMR spectroscopy captures the time-averaged state of the peptide in solution, explicitly testing how well the structures compare to the dynamic physiological state[3]. Furthermore, halogenation tunes non-covalent interactions, such as aromatic stacking, which can be precisely quantified via NMR chemical shift perturbations and Nuclear Overhauser Effects (NOEs).

Table 1: Quantitative Comparison of Structural Validation Modalities
ModalityResolution LimitSample StateDynamic InformationSuitability for 4-Cl-PheSer Peptides
Solution NMR High (Atomic)Aqueous / PhysiologicalHigh (ps to ms timescale)Excellent: Captures halogen bonding and side-chain dynamics in solution.
X-ray Crystallography Ultra-High (< 1.5 Å)CrystallineLow (Static snapshot)Moderate: Prone to packing artifacts; heavily reliant on successful crystallization.
Cryo-EM High (~2.0 Å)Vitrified IceModerate (Conformational classes)Poor: Target size (< 50 kDa) falls below the standard detection threshold.
Circular Dichroism Low (Secondary)AqueousHigh (Real-time folding)Poor: Lacks the atomic resolution needed to validate Cα/Cβ stereochemistry.

Mechanistic Workflow for NMR Structural Validation

The following diagram illustrates the logical progression of our structural validation pipeline. The process is inherently cyclical; structural validation metrics directly inform the refinement of restraint generation.

G A Sample Preparation (Isotopic Labeling & Solvent) B Data Acquisition (TOCSY, NOESY, HSQC) A->B C Resonance Assignment (Spin Systems) B->C D Restraint Generation (Distance & Dihedral) C->D E Structure Calculation (Simulated Annealing) D->E F Structural Validation (RMSD & Stereochemistry) E->F F->D Iterative Refinement

Iterative NMR workflow for the structural validation of 4-chlorophenylserine peptides.

Causality-Driven Protocol: A Self-Validating System

To ensure absolute scientific integrity, a protocol cannot merely be a list of instructions; it must explain why choices are made and include built-in diagnostic gates to prevent the propagation of errors.

Phase I: Sample Preparation & Optimization

The magnetic environment of the 4-chlorophenylserine side chain is highly sensitive to solvent accessibility.

  • Preparation: Dissolve the peptide to a final concentration of 1–3 mM in 90% H₂O / 10% D₂O. Maintain the pH between 4.5 and 5.5.

    • Causality: This specific pH range minimizes the base-catalyzed chemical exchange of amide protons with the bulk solvent, preserving the signals necessary to identify hydrogen-bonding networks.

  • Self-Validation Gate (1D ¹H Dispersion): Acquire a standard 1D ¹H NMR spectrum.

    • Pass: Amide resonances are sharply dispersed between 7.0 and 9.5 ppm, indicating a folded, structured state.

    • Fail: Peaks are broad and clustered around 8.0–8.5 ppm. This flags aggregation or an unfolded state, mandating a change in buffer conditions (e.g., adding salt or altering temperature) before proceeding.

Phase II: Multidimensional Data Acquisition

If the peptide is ¹³C/¹⁵N labeled, initial screening using a 2D ¹⁵N-HSQC is a rapid, highly indicative method to determine if the solution structure can be successfully solved[4].

  • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60–80 ms.

    • Causality: Isotropic mixing transfers magnetization through scalar (J) bonds. This allows us to map the isolated spin system of the 4-chlorophenylserine residue, linking the amide proton to the CαH, the hydroxyl-bearing CβH, and the aromatic ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 150–200 ms.

    • Causality: Magnetization is transferred through space (< 5 Å). The 150 ms window is deliberately chosen to maximize signal-to-noise for direct spatial contacts while preventing "spin diffusion" (where magnetization bounces across multiple atoms, creating false distance restraints).

  • Self-Validation Gate (HSQC Signal Count): Count the cross-peaks in the ¹⁵N-HSQC. The number must exactly match the expected number of non-proline residues. Missing peaks indicate intermediate conformational exchange, requiring temperature optimization.

Phase III: Resonance Assignment & Structure Calculation
  • Restraint Generation: Extract distance restraints from the NOESY cross-peak volumes. The electronegative chlorine atom will cause distinct chemical shift perturbations, allowing precise mapping of the rotameric state of the chlorophenyl ring.

  • Simulated Annealing: Utilize software (e.g., CYANA or ARIA) to calculate the 3D structure by satisfying the experimental NOE distance restraints and J-coupling dihedral angles.

  • Self-Validation Gate (Stereochemical Evaluation): Evaluate the ensemble of the 20 lowest-energy structures. High-quality NMR structures, when solved with sufficient restraints, exhibit hydrophobic core packing and stereochemistry comparable to high-resolution X-ray crystal structures[5].

    • Pass: >90% of residues fall in the favored regions of the Ramachandran plot, and backbone RMSD is < 1.0 Å.

    • Fail: Presence of non-bonded atomic overlaps or Ramachandran outliers. This indicates that the NOE distance restraints are either incorrectly assigned or overly restrictive, triggering an iterative return to Phase II (as shown in the workflow diagram).

Conclusion

For peptides incorporating complex, non-standard amino acids like 4-chlorophenylserine, structural validation cannot rely on static snapshots. The steric expansion and unique dipole moments introduced by halogenated phenylalanines demand an analytical technique capable of resolving sub-angstrom plasticity in a physiological state[2]. By employing a causality-driven, self-validating NMR protocol, researchers can confidently map the stereochemistry and dynamic non-covalent interactions that define the efficacy of next-generation peptide therapeutics.

References

  • A method for validating the accuracy of NMR protein structures bioRxiv
  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Journal of the American Chemical Society
  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach M
  • Core packing of well-defined x-ray and NMR structures is the same The O'Hern Group (Yale University)
  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale PubMed Central (PMC)
  • Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks University of Wisconsin–Madison

Sources

Comparative

Enzymatic Stability Assay of D-Amino Acid Containing Peptides: A Comparative Guide

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics Peptide-based therapeutics offer exceptional target affinity and low toxicity, but their clinical translation is frequently derailed by poor pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics

Peptide-based therapeutics offer exceptional target affinity and low toxicity, but their clinical translation is frequently derailed by poor pharmacokinetic profiles. Native L-amino acid peptides are highly susceptible to rapid hydrolysis by endogenous endopeptidases and exopeptidases present in blood plasma, serum, and the gastrointestinal tract[1].

To overcome this metabolic instability, structural modifications are required. Among the most effective strategies is chirality inversion —the substitution of naturally occurring L-amino acids with their D-enantiomeric counterparts[2]. Because endogenous proteases are highly stereospecific, they cannot properly accommodate the altered spatial orientation of D-amino acid side chains within their active sites[2].

This guide provides an authoritative comparison of stabilization strategies—specifically partial D-substitution and Retro-Inverso (RI) synthesis—and details a field-validated protocol for quantifying peptide enzymatic stability.

Mechanistic Grounding: D-Substitution vs. Retro-Inverso Peptides

When engineering peptides for proteolytic resistance, researchers typically employ one of two chirality-based strategies:

  • Partial or Full D-Amino Acid Substitution: Selectively replacing known protease cleavage sites with D-amino acids. While this extends the half-life ( t1/2​ ), it can sometimes alter the peptide's secondary structure and reduce receptor binding affinity[3].

  • Retro-Inverso (RI) Isomerization: A more advanced topological mimicry. The peptide sequence is synthesized in reverse (retro) from C-terminus to N-terminus, and all residues are replaced with D-amino acids (inverso). This dual modification reverses the peptide backbone (—NH—CO— instead of —CO—NH—) while maintaining the exact spatial topology of the side chains, preserving biological activity while rendering the backbone virtually invisible to proteases[4][5].

ProteaseMechanism L_Peptide Native L-Peptide Protease Endogenous Protease (Stereospecific Active Site) L_Peptide->Protease Binds Active Site D_Peptide D-Amino / RI Peptide D_Peptide->Protease Steric Clash Stability Protease Evasion (Extended Half-Life) D_Peptide->Stability Intact Backbone Degradation Rapid Cleavage (Short Half-Life) Protease->Degradation Hydrolysis

Caption: Mechanism of proteolytic evasion: Chirality inversion disrupts stereospecific enzyme-substrate binding.

Comparative Performance Data

The introduction of D-amino acids yields profound improvements in metabolic stability across various biological matrices. Table 1 synthesizes comparative half-life data from established literature, demonstrating the superiority of D-substituted and RI peptides over their native L-counterparts.

Table 1: Quantitative Half-Life ( t1/2​ ) Comparison of L- vs. D-Modified Peptides

Peptide ModelModification StrategyMatrix / Enzyme t1/2​ (Native L-Form) t1/2​ (Modified Form)Fold Increase
α-Conotoxin RgIA [3]Single D-Arg SubstitutionHuman Serum~3 min120 min40x
FMDV GH Loop [5]Retro-Inverso (All-D)Trypsin Assay20 min450 min22.5x
MUC2 Epitope [6]Flanking D-Amino Acids50% Human SerumRapid degradation>96 hours>100x
NPY Analogue [7]Isotope-labeled internalHuman PlasmaBatch dependentSignificantly extendedVaries

Note: Data demonstrates that even a single D-amino acid substitution at a critical cleavage site can drastically alter the pharmacokinetic profile of a peptide[3].

Experimental Workflow: Serum Stability Assay

To objectively compare the stability of D-amino acid containing peptides (DAAPs) against L-amino acid peptides (LAAPs), a standardized serum stability assay is required. The following protocol is designed as a self-validating system, ensuring that matrix effects are minimized and enzymatic degradation is precisely captured.

Causality in Assay Design
  • Why use 25% diluted serum? 100% serum is highly viscous and contains abundant proteins (like albumin) that cause severe ion suppression in Mass Spectrometry and column clogging in HPLC. Diluting the serum maintains sufficient protease activity while enabling reliable analytical recovery[6][8].

  • Why use TCA or ACN/EtOH for quenching? Proteases act rapidly. To capture an exact time-point, the reaction must be instantly halted. Trichloroacetic acid (TCA) or Acetonitrile/Ethanol rapidly drops the pH or dielectric constant, denaturing the proteases and precipitating large serum proteins, leaving the smaller peptide of interest in the supernatant[7][8][9].

AssayWorkflow Prep 1. Matrix Preparation (Centrifuge & Pre-warm 25% Serum) Incubate 2. Peptide Incubation (Spike to 5-10 µM at 37°C) Prep->Incubate Sample 3. Aliquot Sampling (t=0, 30, 60, 120, 240, 480 min) Incubate->Sample Quench 4. Quenching & Precipitation (Add 15% TCA or ACN/EtOH) Sample->Quench Centrifuge 5. Centrifugation (13,000 rpm, 10 min at 4°C) Quench->Centrifuge Analyze 6. LC-MS/MS or RP-HPLC (Quantify Intact Peptide Area) Centrifuge->Analyze

Caption: Step-by-step workflow for the peptide serum stability assay highlighting the critical quenching step.

Step-by-Step Methodology

1. Matrix Preparation:

  • Obtain pooled human serum (or plasma). Centrifuge at 13,000 rpm for 10 minutes to remove residual lipids[8].

  • Dilute the serum to 25% (v/v) using sterile PBS (pH 7.4).

  • Pre-incubate the diluted serum at 37°C for 15 minutes to equilibrate protease activity[8].

2. Reaction Initiation:

  • Prepare a 1 mM stock solution of the test peptide (L-form, D-form, or Retro-Inverso) in DMSO or water.

  • Spike the peptide into the pre-warmed serum to achieve a final concentration of 5 µM to 10 µM[7][8].

  • Vortex gently and place in a 37°C shaking incubator (e.g., 500 rpm)[7].

3. Time-Course Sampling & Quenching:

  • At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes, and 24 hours), extract a 100 µL aliquot from the reaction mixture.

  • Immediate Quench: Immediately transfer the aliquot into a pre-chilled microcentrifuge tube containing either 20 µL of 15% TCA[8] or 200 µL of 2x ACN/EtOH (1:1, v/v)[7].

  • Incubate the quenched samples at 4°C for 15 minutes (if using TCA) or -20°C overnight (if using ACN/EtOH) to ensure complete precipitation of serum proteins[7][8].

4. Sample Extraction & Analysis:

  • Centrifuge the quenched samples at 13,000 rpm for 10 minutes at 4°C[8].

  • Carefully collect the supernatant containing the unprecipitated peptide. Filter through a 0.22 µm spin filter if proceeding to LC-MS/MS[7].

  • Analyze via RP-HPLC (monitoring UV absorbance at 214/215 nm) or LC-MS/MS.

  • Data Processing: Calculate the percentage of intact peptide remaining by comparing the peak area of the peptide at time t to the peak area at time t=0 (set as 100%)[7][9].

Analytical Best Practices

When utilizing LC-MS/MS for absolute quantification, the inclusion of an isotopically labeled internal standard (e.g., a heavy-isotope variant of the peptide) is highly recommended. Spiking this standard into the sample immediately prior to the quenching step corrects for any variable loss of the peptide during protein precipitation and matrix ion suppression during ionization[7].

References

  • Nguyen, L. T., et al. (2010). "Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs." PLoS ONE. Available at:[Link]

  • Wu, X., et al. (2019). "d-Amino Acid Substitution of α-Conotoxin RgIA Identifies its Critical Residues and Improves the Enzymatic Stability." MDPI Marine Drugs. Available at:[Link]

  • Chan, L. Y., et al. (2011). "Engineering pro-angiogenic peptides using stable, disulfide-rich cyclic scaffolds." Blood. Available at:[Link]

  • Böttger, R., et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." ACS Pharmacology & Translational Science / PMC. Available at:[Link]

  • Tugyi, R., et al. (2005). "Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." PNAS / PMC. Available at:[Link]

  • Voutilainen, M., et al. (2021). "EP3838912A1 - Retro-inverso peptides." Google Patents.
  • Briand, J. P., et al. (1997). "A retro-inverso peptide corresponding to the GH loop of foot-and-mouth disease virus elicits high levels of long-lasting protective neutralizing antibodies." PNAS. Available at:[Link]

  • Cringoli, M. C., & Marchesan, S. (2020). "The Use of d-Amino Acids for Peptide Self-assembled Systems." Royal Society of Chemistry. Available at:[Link]

Sources

Validation

A Comparative Guide to Orthogonal Protection Strategies for Incorporating Boc-D-threo-3-(4-Chlorophenyl)serine

For Researchers, Scientists, and Drug Development Professionals In the intricate field of peptide synthesis and drug development, the strategic incorporation of non-standard amino acids is paramount for creating novel th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the strategic incorporation of non-standard amino acids is paramount for creating novel therapeutics with enhanced efficacy and specificity. Boc-D-threo-3-(4-chlorophenyl)serine, a derivative of serine, presents unique opportunities due to its structural properties.[1][2] However, its successful integration into a peptide sequence hinges on a robust and well-designed orthogonal protection strategy.

This guide provides an in-depth comparison of the primary orthogonal strategies for utilizing Boc-D-threo-3-(4-chlorophenyl)serine, focusing on the well-established Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to inform your synthetic approach.

The Principle of Orthogonality in Peptide Synthesis

Successful peptide synthesis relies on the precise and sequential addition of amino acids. This is achieved through the use of temporary and permanent protecting groups. An orthogonal protection scheme is one in which different classes of protecting groups can be removed under specific, non-interfering conditions.[3] This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact until the final cleavage step.[4][3]

The two dominant strategies in SPPS, Boc and Fmoc, are distinguished by their orthogonal chemistries.[5][6]

  • Boc Strategy: Employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection.[5][6]

  • Fmoc Strategy: Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the same purpose.[5][6]

The choice between these strategies has significant implications for the synthesis of peptides containing challenging residues like D-threo-3-(4-chlorophenyl)serine.

Core Comparison: Boc vs. Fmoc Strategy for Incorporating Boc-D-threo-3-(4-chlorophenyl)serine

The primary decision when incorporating this specialized amino acid is whether to proceed with a Boc-based or an Fmoc-based SPPS workflow. This choice dictates the nature of the temporary N-terminal protecting group, the side-chain protection philosophy, and the final cleavage conditions.

FeatureBoc-Based StrategyFmoc-Based Strategy
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Moderate Acid (e.g., TFA)[7]Base (e.g., 20% Piperidine in DMF)[6][8]
Side-Chain Protection Typically Benzyl-based (e.g., Bzl)Typically tert-Butyl-based (e.g., tBu)[][10]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[6]Strong Acid (e.g., TFA cocktail)[6]
Key Advantage Can be beneficial for long or aggregation-prone sequences due to repetitive acid treatments that disrupt secondary structures.[5][6]Milder deprotection conditions are compatible with a wider range of sensitive functional groups and modifications.[6][]
Key Disadvantage Requires hazardous strong acids (HF) and specialized equipment for final cleavage.Repetitive base treatment can lead to side reactions like aspartimide formation or diketopiperazine formation.[11]
Boc-Based Strategy in Detail

In this classic approach, Boc-D-threo-3-(4-chlorophenyl)serine is used directly. The Boc group serves as the temporary Nα-protecting group.

Workflow & Mechanism

The synthesis cycle involves the repeated removal of the Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[12] The side chains, including the hydroxyl group of the serine derivative (if protected), are typically shielded with benzyl-based groups, which are stable to TFA but are cleaved during the final step with a much stronger acid like hydrofluoric acid (HF).[5][6]

Boc Deprotection Mechanism: The mechanism involves protonation of the Boc group's carbonyl oxygen by an acid, leading to fragmentation that releases the stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[7][13]

Diagram: Boc-SPPS Cycle

Boc_SPPS_Cycle cluster_washes Resin Resin-Peptide-NH-Boc Deprotection Deprotection (TFA in DCM) Resin->Deprotection Deprotected Resin-Peptide-NH3+TFA- Deprotection->Deprotected Washes Washes (DCM, DMF) Deprotection->Washes Neutralization Neutralization (DIEA) Deprotected->Neutralization Neutralized Resin-Peptide-NH2 Neutralization->Neutralized Neutralization->Washes Coupling Coupling (Boc-AA, Activator) Neutralized->Coupling Coupling->Resin Next Cycle Coupling->Washes Fmoc_SPPS_Cycle cluster_washes Resin Resin-Peptide-NH-Fmoc Deprotection Deprotection (20% Piperidine in DMF) Resin->Deprotection Deprotected Resin-Peptide-NH2 Deprotection->Deprotected Washes Washes (DMF) Deprotection->Washes Coupling Coupling (Fmoc-AA, Activator) Deprotected->Coupling Coupling->Resin Next Cycle Coupling->Washes

Caption: General workflow for an Fmoc-based solid-phase peptide synthesis cycle.

Experimental Protocol: Fmoc-SPPS Deprotection and Coupling
  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to cleave the Fmoc group. [8][14]3. Washes: Thoroughly wash the resin with DMF to completely remove piperidine and the dibenzofulvene-piperidine adduct. [5]4. Coupling: In a separate vessel, pre-activate the incoming Fmoc-D-threo-3-(4-chlorophenyl)serine with a coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIEA) in DMF. Add this solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

  • Washes: Wash the resin with DMF to remove unreacted reagents, preparing it for the next cycle.

Addressing Specific Challenges with D-threo-3-(4-Chlorophenyl)serine

The incorporation of this bulky, non-standard amino acid can present specific synthetic hurdles regardless of the primary strategy chosen.

Steric Hindrance and Coupling Efficiency

The chlorophenyl group adds significant steric bulk, which can physically obstruct the formation of the peptide bond, leading to slow or incomplete coupling reactions. [15] Mitigation Strategies:

  • Advanced Coupling Reagents: For difficult couplings, aminium/uronium or phosphonium salt-based reagents that form highly reactive esters are preferred. [15][16]Reagents like HATU , HCTU , and COMU are generally more effective than older reagents like HBTU or DCC because they generate more reactive activated species. [][15][17][18]HATU, for instance, is a third-generation reagent known to significantly increase the rate of peptide coupling. [19]* Double Coupling: A straightforward and effective method is to simply repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion. [15]* Elevated Temperature: Microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate coupling reactions, particularly for hindered residues. [15]

Side-Chain Protection of the Serine Hydroxyl

The hydroxyl group of the serine residue is a reactive site that may require protection to prevent side reactions. [10]

  • In Boc-SPPS: The hydroxyl group can be protected with a benzyl (Bzl) group, which is stable to the repetitive TFA deprotection steps and is removed during the final HF cleavage. [10]* In Fmoc-SPPS: A tert-butyl (tBu) ether is the most common protecting group for the serine hydroxyl. [10]It is stable to the basic piperidine treatment but is readily cleaved by the final TFA cocktail.

  • Temporary Protection: In some specific synthetic designs, a temporary protecting group might be used on the serine side chain, which can be removed orthogonally to both the Nα-protecting group and other "permanent" side-chain groups. [20]

Comparative Summary and Recommendations

The choice between the Boc and Fmoc strategies for synthesizing peptides with Boc-D-threo-3-(4-chlorophenyl)serine depends on the specific requirements of the target peptide and available laboratory resources.

AspectBoc StrategyFmoc StrategyRecommendation
Reagent Safety Requires handling of highly corrosive and toxic HF.Uses piperidine (base) and TFA, which are less hazardous than HF.Fmoc is preferable from a safety and handling perspective.
Compatibility Less compatible with sensitive modifications due to harsh final cleavage.Milder conditions allow for a wider array of modifications and complex peptide structures. [6]Fmoc offers greater flexibility for complex and modified peptides.
Aggregation Repetitive acid treatment can help disrupt aggregation in hydrophobic or "difficult" sequences. [6][21]Aggregation can be a significant issue for hydrophobic sequences.Boc may offer an advantage for sequences known to be prone to aggregation.
Crude Purity Can produce high-purity peptides, but harsh cleavage can generate side products.Generally provides higher purity crude products due to milder deprotection steps. [6]Fmoc often yields cleaner crude products for straightforward sequences.
Automation Can be automated, but requires specialized equipment resistant to strong acids.Highly amenable to automated synthesis, which is a major factor in its widespread adoption. [6]Fmoc is the standard for modern automated peptide synthesizers.

For most applications, the Fmoc strategy is the recommended approach for incorporating D-threo-3-(4-chlorophenyl)serine. Its milder reaction conditions, higher compatibility with sensitive functional groups, and amenability to automation make it the more versatile and widely adopted method in modern peptide synthesis. [5][6]The starting material would be Fmoc-D-threo-3-(4-chlorophenyl)serine, and a tert-butyl group would be the standard choice for protecting the serine hydroxyl side-chain.

However, the Boc strategy remains a powerful and relevant tool , particularly for the synthesis of long and challenging sequences that are prone to aggregation. [5][6]In such cases, the use of Boc-D-threo-3-(4-chlorophenyl)serine within a Boc-SPPS framework, despite its requirement for hazardous reagents, may provide a superior outcome.

Ultimately, a thorough understanding of the chemical principles of both orthogonal schemes is essential for the successful synthesis of high-quality, complex peptides for research and drug development. [3]

References
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - Benchchem.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Boc-D-Threo-3-(4-Chlorophenyl)Serine.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
  • Methods for Removing the Fmoc Group | Springer Nature Experiments.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Methods for Removing the Fmoc Group.
  • T boc fmoc protocols in peptide synthesis | PPTX - Slideshare.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - RSC Publishing. Available at: [Link]

  • Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine - Indian Academy of Sciences. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]

  • WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents.
  • Boc-D-Treo-3-(4-cianofenil)serina – Chem-Impex.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

  • Peptide Synthesis by Boc Strategy - Sunresin Life Sciences. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. Available at: [Link]

  • CMC regulatory challenges during peptide development - BioXconomy.

Sources

Safety & Regulatory Compliance

Safety

Boc-D-threo-3-(4-chlorophenyl)serine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of Boc-D-threo-3-(4-chlorophenyl)serine . Designed for laboratory personnel, safety officers, and drug development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of Boc-D-threo-3-(4-chlorophenyl)serine . Designed for laboratory personnel, safety officers, and drug development scientists, this document bridges the gap between regulatory compliance and chemical causality.

Chemical Profile & Causality in Waste Management

Boc-D-threo-3-(4-chlorophenyl)serine is a synthetically valuable, protected unnatural amino acid used extensively in peptide synthesis and active pharmaceutical ingredient (API) development. Proper disposal requires understanding two critical structural features:

  • The 4-Chlorophenyl Moiety (Halogenation): The covalently bound chlorine atom dictates that this compound—and any solution containing it—must be classified as halogenated organic waste [1]. Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas and prevent the formation of toxic dioxins.

  • The tert-Butyloxycarbonyl (Boc) Group (Acid Lability): The Boc protecting group is highly sensitive to acidic conditions. Mixing this compound with acidic waste streams (e.g., Trifluoroacetic acid or HCl) will trigger spontaneous deprotection, rapidly evolving carbon dioxide ( CO2​ ) and isobutylene gases[2][3]. In a sealed waste container, this gas evolution creates a severe pressurization and rupture hazard.

Table 1: Waste Categorization & Compatibility Data
ParameterSpecification / ClassificationOperational Rationale
Waste Stream Category Halogenated Organic WasteContains structural chlorine; requires specialized incineration[1][2].
RCRA Status Unlisted Hazardous WasteMust be managed under general toxicity/halogenated guidelines[3][4].
Incompatible Media Strong Acids (pH < 5.5)Triggers Boc cleavage, releasing CO2​ and isobutylene gas[2].
Container Compatibility HDPE or PTFE-linedUnlined metal drums will corrode if trace moisture and halogens form HCl[3].

Operational Decision Workflows

To prevent cross-contamination and hazardous reactions in Satellite Accumulation Areas (SAAs), waste segregation must follow strict logical pathways.

G A Boc-D-threo-3-(4-chlorophenyl)serine Waste Generation B Physical State? A->B C Solid Powder/Crystals B->C D Dissolved in Solvent B->D E Halogenated Solid Waste (Incineration) C->E F Check Solvent Compatibility (Avoid Strong Acids) D->F G Acidic Solvent (Boc Cleavage Risk) F->G H Neutral/Basic Solvent F->H I Neutralize to pH 6-9 G->I J Halogenated Liquid Waste (Regardless of Solvent) H->J I->J

Fig 1: Operational decision tree for Boc-D-threo-3-(4-chlorophenyl)serine waste segregation.

BocCleavage A Boc-Protected Amino Acid + Acidic Waste Stream B Protonation of Carbamate Oxygen A->B C Formation of t-Butyl Cation B->C D Release of CO2 Gas (Pressurization Risk) C->D E Isobutylene Gas Formation C->E F Container Rupture Hazard D->F E->F

Fig 2: Mechanism of acid-catalyzed Boc cleavage leading to container pressurization hazards.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent or Lyophilized Powder)

Causality: Solid halogenated waste is generally safer to transport but must not be mixed with biologically active or heavy metal waste[1][2].

  • Containment: Sweep or carefully scoop the solid waste using anti-static tools to prevent dust aerosolization[5][6].

  • Primary Receptacle: Transfer the solid into a sealable, wide-mouth High-Density Polyethylene (HDPE) container. Do not use unlined metal cans[3].

  • Labeling: Immediately affix a Hazardous Waste Tag. Check the boxes for "Toxic" and "Halogenated Organic Solid"[1][4].

  • Storage: Store in a designated dry, cool SAA away from oxidizing agents and acids until Environmental Health and Safety (EHS) pickup[4][7].

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors)

Causality: Even if the primary solvent is non-halogenated (e.g., Methanol or DMF), the presence of the 4-chlorophenyl group mandates that the entire mixture be disposed of as halogenated waste[1][2]. Commingling non-halogenated solvents with halogenated waste drastically increases institutional disposal costs, so keep this stream isolated[1][2].

  • pH Verification: Test the pH of the waste solution. It must be between 5.5 and 9.5[2]. If the solution is highly acidic (e.g., post-cleavage cocktail), carefully neutralize it with a mild base (e.g., saturated sodium bicarbonate) in a fume hood before capping to prevent gas buildup[2][8].

  • Transfer: Funnel the solution into a 4-liter white poly bottle or a 5-gallon carboy designated specifically for Halogenated Solvents [1].

  • Venting: If there is any doubt about residual acidity or ongoing Boc-deprotection, use a vented cap for the first 24 hours in the fume hood before sealing tightly.

  • Documentation: List all constituents on the waste tag, explicitly noting "Boc-D-threo-3-(4-chlorophenyl)serine" and the exact solvents used[4].

Protocol C: Emergency Spill Cleanup

Causality: Dust inhalation poses respiratory irritation risks, and environmental release can contaminate water systems[6][9].

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood or local exhaust ventilation is running[5][6].

  • PPE: Don nitrile gloves (check manufacturer chemical compatibility), a lab coat, and safety goggles[1][5].

  • Containment (Solid): Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust generation[3][6].

  • Collection: Use a stiff paper or plastic scoop (do not use a vacuum cleaner due to explosion/aerosol risks) to collect the material[3][6].

  • Disposal: Place the collected material and all contaminated cleanup items (paper towels, PPE) into a sealed plastic bag, tag as hazardous halogenated waste, and request immediate EHS disposal[1][3].

Regulatory & Logistical Framework

Table 2: SAA (Satellite Accumulation Area) Compliance Checklist
RequirementActionable StandardConsequence of Failure
Volume Limits Max 25 gallons of halogenated waste per SAA[1].RCRA violation; mandatory 3-day removal requirement triggered[1][4].
Container Status Must remain completely closed unless actively adding waste[1][4].Evaporation of toxic organics; EPA fines[4].
Labeling Tags must be filled out before the first drop of waste is added[1][4].Unknown waste characterization costs; severe safety hazards[2][4].
Segregation Keep separate from heavy metals, cyanides, and P-listed wastes[1][2].Catastrophic cross-reactions; toxic gas release[1][2].

References

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. RCRA | Arranging for the Disposal of Hazardous Waste from the Laboratory. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Boc-D-threo-3-(4-chlorophenyl)serine

As a Senior Application Scientist, I approach the handling of specialized building blocks like Boc-D-threo-3-(4-chlorophenyl)serine not just as a procedural necessity, but as an exercise in risk mitigation and precision...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized building blocks like Boc-D-threo-3-(4-chlorophenyl)serine not just as a procedural necessity, but as an exercise in risk mitigation and precision chemistry. This compound is a highly functionalized, Boc-protected amino acid derivative essential for solid-phase peptide synthesis (SPPS) and targeted drug development[1].

While the Boc (tert-butyloxycarbonyl) protecting group provides chemical stability[2], the presence of the 4-chlorophenyl moiety significantly alters the molecule's physicochemical profile. The halogenated aromatic ring increases the molecule's lipophilicity. While this is beneficial for peptide stability and bioavailability, it also enhances the compound's potential for dermal penetration if dissolved in organic carrier solvents.

This guide provides the foundational logic, self-validating protocols, and essential Personal Protective Equipment (PPE) required to handle this compound safely.

Physicochemical Risk Profile

To select the correct PPE, we must first understand the physical vulnerabilities introduced by the chemical. Boc-D-threo-3-(4-chlorophenyl)serine is typically handled as a fine crystalline powder, which presents a high risk of aerosolization. Furthermore, it is routinely dissolved in aggressive polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) during peptide synthesis[3].

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 1821777-01-8Unique identifier required for safety tracking and waste logging.
Molecular Formula C14H18ClNO5Halogenated structure increases lipophilicity and potential dermal toxicity.
Molecular Weight 315.75 g/mol Requires precision analytical weighing in a draft-free environment.
Physical State Fine crystalline solidHigh risk of static cling, aerosolization, and inhalation[4].
Typical Solvents DMF, DCM, NMPSolvents act as rapid dermal carriers for the solute, bypassing skin barriers[5].

The Core PPE Matrix

Safety is not achieved by simply wearing gear; it is achieved by understanding the causality behind why specific barriers are chosen. The table below outlines the mandatory PPE and the scientific rationale for each selection.

Table 2: Mandatory Personal Protective Equipment

Body PartRequired PPECausality & Scientific Rationale
Eyes / Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized fine powders. Safety glasses are insufficient because they do not form a seal against airborne particulates or solvent vapor splashes.
Hands Dual-Layer Nitrile Gloves (min 4 mil)Nitrile provides a robust physical barrier against particulates[4]. Dual-layering is critical because standard SPPS solvents (DMF/DCM) rapidly permeate single-layer nitrile[3]. If the outer glove is contaminated, it can be doffed immediately without exposing the skin.
Body Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent fine powder from migrating up the forearm via static attraction. FR material mitigates fire risks associated with the highly flammable solvents used alongside the powder.
Respiratory Class II Chemical Fume HoodFine powders easily aerosolize. Handling must occur in a fume hood (face velocity 80-100 fpm) to establish negative pressure containment. If a hood is unavailable, an N95/P100 particulate respirator is mandatory[4].

Operational Workflows: Precision Weighing and Transfer

Handling fine chemical powders requires a self-validating system to ensure both operator safety and experimental integrity. Fine amino acid powders carry triboelectric (static) charges, causing them to repel from spatulas and aerosolize, which increases inhalation risk and ruins weighing accuracy.

Step-by-Step Protocol: Safe Handling
  • Environmental Containment Validation: Before opening the reagent bottle, verify the chemical fume hood's magnehelic gauge reads between 80-100 linear feet per minute (fpm).

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward, confirming active negative pressure.

  • PPE Integrity Check: Don the core PPE matrix.

    • Self-Validation Check: Inflate your nitrile gloves manually and twist the cuff to trap the air. Inspect for micro-punctures or pressure leaks before donning.

  • Static Mitigation: Pass an anti-static ionizer (zero-stat gun or anti-static bar) over the weighing boat and micro-spatula. This neutralizes the electrostatic charge, preventing the powder from aerosolizing when transferred.

  • Precision Weighing: Using the neutralized micro-spatula, transfer the solid Boc-D-threo-3-(4-chlorophenyl)serine to the weighing boat. Close the analytical balance doors immediately to prevent draft-induced measurement drift.

  • Solvent Dissolution: Transfer the dry powder to the reaction vessel before adding polar aprotic solvents like DMF or DCM[6]. Never add fine powder to a rapidly stirring solvent, as the surface tension disruption can cause hazardous splash-back.

G N1 1. Risk Assessment & Environment Check N2 2. Don Core PPE (Nitrile, Goggles, FR Coat) N1->N2 N3 3. Establish Containment (Fume Hood >80 fpm) N2->N3 N4 4. Mitigate Static (Anti-static Ionizer) N3->N4 N5 5. Precision Weighing (Closed Analytical Balance) N4->N5 N6 6. Solvent Addition (DMF/DCM) N5->N6 N7 7. Decontamination & Waste Segregation N6->N7

Standard operating procedure workflow for the safe handling and weighing of fine chemical powders.

Spill Response and Disposal Plan

A spill of Boc-D-threo-3-(4-chlorophenyl)serine requires immediate, calculated action. Because it is often handled alongside hazardous solvents like DMF (a known reproductive toxin and Substance of Very High Concern)[3], the response logic changes based on the state of the spill.

Protocol A: Dry Powder Spill Cleanup
  • Isolate: Restrict access to the immediate area to prevent tracking the powder throughout the lab.

  • Dampen: Never sweep dry powder. Sweeping creates an immediate inhalation hazard. Lightly dampen an absorbent spill pad with water or a mild surfactant.

  • Wipe: Wipe the powder from the outside perimeter moving inward. The damp matrix will trap the particulate and prevent aerosolization.

  • Dispose: Place the contaminated pad and your outer layer of gloves into a sealed, clearly labeled solid hazardous waste container.

Protocol B: Wet / Solvent Spill Cleanup
  • Evacuate: If the powder is already dissolved in >50 mL of DMF or DCM and spills outside the fume hood, evacuate the immediate area due to the high vapor toxicity of the solvents[7].

  • Absorb: Wearing a fresh pair of dual-layer gloves and a respirator, apply an inert chemical absorbent (e.g., vermiculite or a universal spill pad) over the liquid.

  • Neutralize & Collect: Scoop the absorbed mixture using non-sparking tools and transfer it to a specialized, ventilated solvent waste drum.

G2 S1 Spill Detected S2 Assess Spill Size & State (Dry vs. Wet) S1->S2 S3 Minor Dry Spill (< 50g) S2->S3 S4 Major or Solvent Spill (> 50g or DMF/DCM) S2->S4 S5 Wipe with damp absorbent pad S3->S5 S6 Evacuate & Isolate Call EHS S4->S6 S7 Seal in hazardous waste container S5->S7

Decision matrix and response pathway for localized chemical spills involving Boc-amino acids.

References

  • Research Outreach. "All's swell: Greener replacements for hazardous solvents in peptide synthesis." Research Outreach. URL:[Link]

  • Taylor & Francis. "Evaluation of greener solvents for solid-phase peptide synthesis." Green Chemistry Letters and Reviews. URL:[Link]

  • ACS Publications. "Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • IntechOpen. "Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis." IntechOpen. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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